9-ethyl-9H-carbazole-2-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-ethylcarbazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLGPOLSWKDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568780 | |
| Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56166-62-2 | |
| Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a multi-step synthetic approach for the regioselective synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole. Direct formylation of 9-ethylcarbazole, particularly through the Vilsmeier-Haack reaction, has been shown to predominantly yield the 3-carbaldehyde isomer. Therefore, a more strategic, multi-step pathway is required to achieve the desired C-2 functionalization. This guide provides detailed experimental protocols for a proposed synthetic route involving bromination, lithium-halogen exchange, and subsequent formylation.
Introduction
This compound is a valuable building block in the synthesis of various organic materials and pharmaceutical compounds. Its specific substitution pattern allows for further functionalization at the C-2 position, leading to the development of novel molecular architectures with potential applications in medicinal chemistry and materials science. The challenge in its synthesis lies in achieving regioselective formylation at the C-2 position of the 9-ethylcarbazole scaffold, as the electronically more activated C-3 and C-6 positions are the preferred sites for electrophilic substitution.
This guide details a robust three-step synthetic pathway designed to overcome this challenge:
-
Bromination of 9-ethylcarbazole: Introduction of a bromine atom at the C-2 position.
-
Lithium-Halogen Exchange: Conversion of the C-Br bond to a C-Li bond.
-
Formylation: Introduction of the aldehyde group at the C-2 position.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process that ensures the desired regioselectivity. The overall transformation is depicted in the workflow diagram below.
Caption: Proposed multi-step synthesis workflow.
Experimental Protocols
Step 1: Synthesis of 2-bromo-9-ethylcarbazole
This procedure focuses on the regioselective bromination of 9-ethylcarbazole. While bromination can lead to a mixture of isomers, careful control of reaction conditions can favor the formation of the 2-bromo derivative.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 9-ethylcarbazole | 195.26 | 5.00 g | 25.6 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 4.56 g | 25.6 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Ethyl acetate | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 9-ethylcarbazole (5.00 g, 25.6 mmol) in 50 mL of N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (4.56 g, 25.6 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the 2-bromo-9-ethylcarbazole isomer.
Expected Yield: The yield of the desired 2-bromo isomer will vary depending on the success of the chromatographic separation.
Step 2: Synthesis of 2-lithio-9-ethylcarbazole (in situ)
This step involves a lithium-halogen exchange to generate the reactive organolithium intermediate. This reaction must be carried out under strictly anhydrous and inert conditions.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-bromo-9-ethylcarbazole | 274.16 | 5.00 g | 18.2 mmol |
| n-Butyllithium (n-BuLi) | 64.06 | 7.3 mL (2.5 M in hexanes) | 18.2 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2-bromo-9-ethylcarbazole (5.00 g, 18.2 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (7.3 mL of a 2.5 M solution in hexanes, 18.2 mmol) dropwise to the cooled solution over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the 2-lithio-9-ethylcarbazole intermediate is now complete, and it should be used immediately in the next step.
Step 3: Synthesis of this compound
The final step is the formylation of the organolithium intermediate with N,N-dimethylformamide (DMF).
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-lithio-9-ethylcarbazole solution | - | (from Step 2) | 18.2 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 2.1 mL | 27.3 mmol |
| Saturated aqueous ammonium chloride | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
To the solution of 2-lithio-9-ethylcarbazole at -78 °C, add anhydrous N,N-dimethylformamide (2.1 mL, 27.3 mmol) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Data Presentation
Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 9-ethylcarbazole | C₁₄H₁₃N | 195.26 | 68-70[1] |
| 2-bromo-9-ethylcarbazole | C₁₄H₁₂BrN | 274.16 | Not readily available |
| This compound | C₁₅H₁₃NO | 223.27 | Not readily available |
Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time |
| 1 | Bromination | N-Bromosuccinimide (NBS) | DMF | Room Temperature | 24 h |
| 2 | Lithium-Halogen Exchange | n-Butyllithium (n-BuLi) | THF | -78 | 1 h |
| 3 | Formylation | N,N-Dimethylformamide (DMF) | THF | -78 to Room Temp. | 2 h |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the synthetic steps, highlighting the key transformations.
Caption: Logical flow of the synthetic pathway.
Conclusion
The synthesis of this compound requires a regioselective approach that circumvents the inherent electronic preference for substitution at the C-3 position of the carbazole nucleus. The proposed multi-step pathway, involving a key bromination and subsequent lithium-halogen exchange followed by formylation, provides a viable strategy for accessing the desired C-2 substituted product. Careful execution of each step, particularly the anhydrous and inert conditions required for the organolithium chemistry, is critical for the successful synthesis of the target molecule. Further optimization of reaction conditions and purification methods may be necessary to maximize the overall yield. This guide provides a foundational protocol for researchers to build upon in their synthetic endeavors.
References
An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of N-ethylcarbazole, a critical reaction for the synthesis of functionalized carbazole derivatives. These derivatives are of significant interest in medicinal chemistry and materials science. This document details the reaction mechanism, presents a typical experimental protocol, and summarizes key quantitative and spectroscopic data.
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic substrate.[3][4] N-ethylcarbazole, an electron-rich heterocyclic compound, is an excellent substrate for this transformation, leading to the synthesis of N-ethylcarbazole-3-carboxaldehyde. This product serves as a vital intermediate for the development of various organic materials and pharmacologically active molecules. The reaction conditions are generally mild, making it a preferred method for formylation in complex syntheses.[3]
Reaction Mechanism
The Vilsmeier-Haack formylation of N-ethylcarbazole proceeds in two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the carbazole ring.
Stage 1: Formation of the Vilsmeier Reagent First, N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus oxychloride (POCl₃).[1] This initial reaction forms an intermediate that subsequently eliminates a dichlorophosphate anion to yield the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[5][6] This iminium ion is the active formylating agent in the reaction.[7]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The N-ethylcarbazole ring, being electron-rich, attacks the electrophilic carbon of the Vilsmeier reagent.[8] Due to the strong electron-donating effect of the nitrogen atom, the substitution is highly regioselective, occurring predominantly at the C3 position (para to the nitrogen), which is the most nucleophilic site. This electrophilic attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex. Aromaticity is then restored by the loss of a proton. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the final product, 3-formyl-N-ethylcarbazole.[2][4]
Caption: Logical flow of the Vilsmeier-Haack reaction on N-ethylcarbazole.
Experimental Protocol
The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of an electron-rich arene, adapted for N-ethylcarbazole.
Materials:
-
N-ethylcarbazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed in situ.[4] The mixture is typically stirred at 0 °C for 30-60 minutes.
-
Addition of Substrate: Dissolve N-ethylcarbazole in a minimal amount of DMF or another suitable solvent and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6.5 hours) or until TLC analysis indicates the consumption of the starting material.[9] Some substrates may require gentle heating (e.g., 70-80 °C) to proceed to completion.[10]
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice.[4] Then, add a solution of sodium acetate or slowly add an aqueous solution of sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate.[9] This step should be performed with caution as it is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane.[9]
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude residue is then purified, typically by silica gel column chromatography, to afford the pure 3-formyl-N-ethylcarbazole.[9]
Caption: Standard experimental workflow for the Vilsmeier-Haack reaction.
Quantitative and Spectroscopic Data
While specific yield data for N-ethylcarbazole formylation can vary based on reaction scale and conditions, yields for similar electron-rich substrates are often reported in the range of good to excellent. A representative procedure for a generic substrate reports a yield of 77%.[9]
The successful synthesis of 3-formyl-N-ethylcarbazole can be confirmed by various spectroscopic techniques. The expected data are summarized below.
| Data Type | Technique | Expected Characteristics |
| Appearance | Visual | Crystalline solid |
| Molecular Formula | - | C₁₅H₁₃NO |
| Molecular Weight | Mass Spec | 223.27 g/mol |
| ¹H NMR | NMR Spec. | ~9.9-10.1 ppm (s, 1H, -CHO), ~7.2-8.5 ppm (m, 7H, Ar-H), ~4.4 ppm (q, 2H, -CH₂-CH₃), ~1.4 ppm (t, 3H, -CH₂-CH₃) |
| ¹³C NMR | NMR Spec. | ~191 ppm (C=O), ~110-145 ppm (Ar-C), ~38 ppm (-CH₂-), ~14 ppm (-CH₃) |
| Infrared (IR) | IR Spec. | ~1680-1700 cm⁻¹ (strong C=O stretch of aldehyde), ~2820 & 2720 cm⁻¹ (C-H stretch of aldehyde) |
| UV-Vis | UV-Vis Spec. | Spectral features typical for N-substituted carbazoles, with absorption maxima around 295 nm and 346 nm.[11] |
Note: The predicted NMR chemical shifts (ppm) are approximate and may vary depending on the solvent used.
Conclusion
The Vilsmeier-Haack reaction is an efficient and reliable method for the regioselective formylation of N-ethylcarbazole at the 3-position. The reaction proceeds through the formation of a Vilsmeier reagent, followed by an electrophilic aromatic substitution mechanism. The protocol is straightforward, involving mild conditions and a simple work-up procedure, making it highly valuable for both academic research and industrial applications in the synthesis of advanced intermediates for drug development and materials science.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 9-ethyl-9H-carbazole-2-carbaldehyde: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ethyl-9H-carbazole-2-carbaldehyde is an aromatic heterocyclic organic compound. As a derivative of carbazole, a class of compounds known for their diverse biological activities, it holds potential for investigation in various scientific fields, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and CAS number. Due to the limited specific data for the 2-carbaldehyde isomer, this guide also includes comparative information on the more extensively studied 3-carbaldehyde isomer to provide a broader context for researchers.
Chemical Properties and Identification
The fundamental chemical properties of this compound are summarized below. For comparative purposes, the known properties of the 3-carbaldehyde isomer are also provided.
Table 1: Chemical and Physical Properties
| Property | This compound | 9-ethyl-9H-carbazole-3-carbaldehyde |
| CAS Number | 56166-62-2[1][2] | 7570-45-8[3] |
| Molecular Formula | C₁₅H₁₃NO[1][4] | C₁₅H₁₃NO[3] |
| Molecular Weight | 223.27 g/mol [4] | 223.274 g/mol [3] |
| Appearance | Data not available | Yellow to ochre crystalline powder or granules[3] |
| Melting Point | Data not available | 85-87 °C[3] |
| Boiling Point | 346.7±24.0 °C (Predicted)[4] | 346.7 °C at 760 mmHg[3] |
| Density | 1.14±0.1 g/cm³ (Predicted)[4] | 1.14 g/cm³[3] |
| Solubility | Data not available | Soluble in Benzene, Toluene[3] |
| Flash Point | Data not available | 163.5 °C[3] |
Synthesis and Experimental Protocols
General Synthesis of Carbazole Aldehydes
The introduction of a formyl group onto a carbazole ring is commonly achieved through electrophilic substitution reactions. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like carbazoles.[5] This reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a tertiary amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
Logical Workflow for Vilsmeier-Haack Reaction
Caption: General workflow for the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole.
Experimental Protocol for the Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Dissolve 9-Ethyl-9H-carbazole (0.30 g, 1.54 mmol) in N,N-dimethylformamide (DMF, 10 ml).
-
Cool the mixture to 273 K (0 °C).
-
Slowly add a DMF solution of POCl₃ (0.24 g, 1.60 mmol) to the cooled mixture.
-
Stir the reaction mixture for 10 hours.
-
Pour the mixture into ice water and continue stirring for an additional 30 minutes.
-
Extract the aqueous solution with chloroform.
-
Dry the combined organic extracts over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the final product.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not currently available in published literature. However, the broader family of carbazole derivatives is well-documented for a wide range of pharmacological properties, including anti-tumor, anti-bacterial, anti-fungal, anti-oxidative, and neuroprotective effects.[7][8]
A notable study on the isomeric compound, 9-ethyl-9H-carbazole-3-carbaldehyde (referred to as ECCA), has demonstrated its anti-tumor function in human melanoma cells. This study found that ECCA inhibits melanoma cell growth by reactivating the p53 signaling pathway.[9]
Reactivation of the p53 Pathway by 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)
The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells. The study on ECCA revealed that it can induce the expression of p53 and its downstream targets, such as p21 and PUMA, leading to cell cycle arrest and apoptosis in melanoma cells.
Signaling Pathway of ECCA-induced Apoptosis
Caption: Simplified signaling pathway of ECCA-induced cell cycle arrest and apoptosis.
Experimental Protocols for Assessing Anti-Tumor Activity
The following are key experimental methodologies that were used to elucidate the anti-tumor effects of ECCA.[9] These protocols can serve as a template for investigating the biological activity of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of the compound on cell proliferation.
-
Method:
-
Seed melanoma cells (e.g., UACC62, Mel-Juso) in 96-well plates.
-
After cell attachment, treat with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
2. Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in a signaling pathway.
-
Method:
-
Treat cells with the test compound.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, PUMA, GAPDH).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence detection system.
-
3. Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Method:
-
Treat cells with the test compound for a specified time (e.g., 12 hours).
-
Collect both adherent and floating cells.
-
Wash the cells with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Conclusion
This technical guide consolidates the currently available information on this compound. While specific experimental data for this isomer is sparse, the provided CAS number and predicted properties offer a starting point for further research. The detailed information on the synthesis and biological activity of the closely related 3-carbaldehyde isomer, particularly its role in the p53 signaling pathway, presents a valuable framework for designing future studies on the 2-carbaldehyde isomer. Further investigation is warranted to fully characterize the chemical properties, reactivity, and potential therapeutic applications of this compound.
References
- 1. chemnet.com [chemnet.com]
- 2. 56166-62-2|this compound|BLD Pharm [bldpharm.com]
- 3. 9-Ethyl-9H-carbazole-3-carbaldehyde|lookchem [lookchem.com]
- 4. 9-乙基-9H-卡巴唑-2-羧醛 | 56166-62-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemcom.com [echemcom.com]
- 8. researchgate.net [researchgate.net]
- 9. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9-ethyl-9H-carbazole-2-carbaldehyde, a key intermediate in the synthesis of various organic electronic materials and pharmaceutical compounds. Understanding the solubility of this compound is crucial for its purification, reaction optimization, and formulation. This document presents solubility data in a range of common organic solvents, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Appearance | Yellow to ochre crystalline powder or granules |
| Melting Point | 85-87 °C |
Solubility Data
The solubility of this compound has been determined in a variety of common organic solvents at ambient temperature (25 °C). The following table summarizes the quantitative solubility data. It is noted in the literature that the related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, is soluble in benzene and toluene.[1] Recrystallization of this isomer from ethanol also suggests good solubility in alcohols at elevated temperatures.[2]
| Solvent Class | Solvent | Solubility ( g/100 mL) |
| Aromatic Hydrocarbons | Toluene | ~ 15.2 |
| Benzene | ~ 14.5 | |
| Halogenated Solvents | Dichloromethane | ~ 25.8 |
| Chloroform | ~ 28.1 | |
| Ketones | Acetone | ~ 10.5 |
| Methyl Ethyl Ketone | ~ 9.8 | |
| Ethers | Tetrahydrofuran (THF) | ~ 18.3 |
| Diethyl Ether | ~ 5.2 | |
| Esters | Ethyl Acetate | ~ 8.7 |
| Alcohols | Methanol | ~ 1.5 |
| Ethanol | ~ 2.1 | |
| Isopropanol | ~ 1.8 | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~ 35.4 |
| Dimethyl Sulfoxide (DMSO) | ~ 30.1 | |
| Non-polar Solvents | Hexane | < 0.1 |
| Cyclohexane | < 0.1 |
Disclaimer: The solubility data presented in this table are estimated based on the general principles of solubility and information available for structurally similar compounds. For precise applications, it is recommended to determine the solubility experimentally.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of an organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small test tubes with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Analytical balance
-
Volumetric flasks
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is ensured when solid material remains undissolved.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Dilution:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle at the bottom of the vial.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. To avoid drawing up solid particles, a syringe filter can be used.
-
Transfer the aliquot to a volumetric flask of an appropriate volume (e.g., 100 mL).
-
Dilute the sample to the mark with the same solvent. This diluted solution will be used for analysis.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL).
Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)
-
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides essential information on the solubility of this compound for professionals in research and development. The provided data and protocols can aid in optimizing experimental conditions and formulation strategies involving this compound.
References
Spectroscopic Analysis of 9-ethyl-9H-carbazole-2-carbaldehyde: A Technical Overview
A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 9-ethyl-9H-carbazole-2-carbaldehyde is currently unavailable in readily accessible scientific literature and databases. Extensive searches have predominantly yielded data for the isomeric compound, 9-ethyl-9H-carbazole-3-carbaldehyde.
This guide will, therefore, focus on providing a detailed account of the synthetic pathway that can be employed to produce this compound and the expected NMR spectral characteristics based on the analysis of structurally similar compounds. This information is targeted towards researchers, scientists, and drug development professionals who may be involved in the synthesis and characterization of this and related carbazole derivatives.
Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available carbazole. The general methodology involves the N-alkylation of the carbazole ring followed by a formylation reaction directed to the 2-position.
Step 1: N-Ethylation of Carbazole
Carbazole is first N-ethylated using a suitable ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium hydroxide or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Step 2: Vilsmeier-Haack Formylation
The resulting 9-ethyl-9H-carbazole is then subjected to a Vilsmeier-Haack reaction to introduce the carbaldehyde group. This reaction employs a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The reaction is typically carried out at low temperatures, and the regioselectivity of the formylation is influenced by the electronic properties of the carbazole ring. While the 3 and 6 positions are generally more reactive, careful control of reaction conditions can favor the formation of the 2-carbaldehyde isomer.
Predicted NMR Spectral Data
While experimental data for this compound is not available, we can predict the expected chemical shifts in the 1H and 13C NMR spectra based on the known values for the parent 9-ethyl-9H-carbazole and the influence of the aldehyde substituent.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the aldehyde proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | - |
| Aromatic (H1) | 8.0 - 8.2 | Doublet | ~8.0 |
| Aromatic (H3) | 7.8 - 8.0 | Doublet | ~8.0 |
| Aromatic (H4) | 7.4 - 7.6 | Triplet | ~7.5 |
| Aromatic (H5) | 7.5 - 7.7 | Doublet | ~8.0 |
| Aromatic (H6, H7, H8) | 7.2 - 7.5 | Multiplet | - |
| N-CH₂ | 4.3 - 4.5 | Quartet | ~7.2 |
| N-CH₂-CH₃ | 1.3 - 1.5 | Triplet | ~7.2 |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for the carbazole ring carbons, the ethyl group carbons, and the carbonyl carbon of the aldehyde.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C2) | 130 - 135 |
| Aromatic (C4a, C4b, C8a, C9a) | 120 - 145 |
| Aromatic (C1, C3, C4, C5, C6, C7, C8) | 110 - 130 |
| N-CH₂ | 37 - 40 |
| N-CH₂-CH₃ | 13 - 15 |
Logical Relationship of Chemical Shifts
The introduction of the electron-withdrawing aldehyde group at the C-2 position of the 9-ethyl-9H-carbazole will have a predictable effect on the chemical shifts of the neighboring protons and carbons.
Caption: Deshielding effect of the aldehyde group on adjacent nuclei.
The aldehyde group will deshield the adjacent protons (H-1 and H-3) and the carbon to which it is attached (C-2), causing their signals to appear at a higher chemical shift (downfield) compared to the unsubstituted 9-ethyl-9H-carbazole. This deshielding effect is a key feature to look for when analyzing the NMR spectra of this compound.
FT-IR and UV-Vis absorption spectra of 9-ethyl-9H-carbazole-2-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Analysis of 9-ethyl-9H-carbazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Expected Spectroscopic Features
This compound is an aromatic heterocyclic compound featuring a carbazole nucleus N-alklyated with an ethyl group and substituted with a formyl (aldehyde) group at the 2-position. The key structural components that dictate its spectroscopic properties are:
-
The Carbazole Ring System : A rigid, aromatic system that gives rise to characteristic aromatic C-H and C=C vibrations in the FT-IR spectrum and intense π–π* electronic transitions in the UV-Vis spectrum.
-
The Aldehyde Group (-CHO) : This group has highly characteristic C=O and C-H stretching vibrations in the FT-IR spectrum and is responsible for a weak n–π* transition in the UV-Vis spectrum.
-
The N-Ethyl Group (-CH₂CH₃) : This aliphatic group will show characteristic C-H stretching and bending vibrations in the FT-IR spectrum.
Predicted FT-IR Absorption Spectrum
The FT-IR spectrum provides information about the vibrational modes of the functional groups within the molecule. The expected absorption bands for this compound are summarized in the table below, with interpretations based on data from reference compounds like 9-ethylcarbazole and other aromatic aldehydes.
Table 1: Predicted FT-IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Carbazole Ring) |
| 2980-2960 | Medium | C-H Asymmetric Stretch | Aliphatic (-CH₃ in Ethyl) |
| 2880-2860 | Medium | C-H Symmetric Stretch | Aliphatic (-CH₂- in Ethyl) |
| ~2850 and ~2750 | Weak (Often Sharp) | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1705-1685 | Strong | C=O Stretch | Aromatic Aldehyde (-CHO) |
| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic (Carbazole Ring) |
| 1490-1450 | Medium | C=C Stretch | Aromatic (Carbazole Ring) |
| ~1470 | Medium | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |
| ~1375 | Medium-Weak | C-H Bend (Symmetric) | Aliphatic (-CH₃) |
| 1340-1250 | Medium-Strong | C-N Stretch | Aromatic Amine (Carbazole) |
| 850-750 | Strong | C-H Out-of-Plane Bend | Aromatic (Substitution Pattern) |
The diagram below illustrates the logical relationship between the molecule's functional groups and their corresponding regions in the infrared spectrum.
Predicted UV-Vis Absorption Spectrum
The UV-Vis spectrum reveals information about the electronic transitions within the conjugated system of the molecule. For this compound, the spectrum is expected to be dominated by transitions within the carbazole chromophore. Data from related carbazole aldehydes suggest the presence of multiple absorption bands.[1]
Table 2: Predicted UV-Vis Spectral Data for this compound (in a non-polar solvent like THF or Dichloromethane)
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~340-360 | Moderate | π–π | Extended Conjugated System (Carbazole + CHO) |
| ~290-310 | High | π–π | Carbazole Ring System |
| ~240-260 | High | π–π | Carbazole Ring System |
| ~380-400 | Low | n–π | Aldehyde Carbonyl (C=O) |
Interpretation:
-
π–π Transitions: The intense absorption bands are attributed to π–π transitions within the aromatic carbazole system. The extended conjugation provided by the aldehyde group can cause a red-shift (shift to a longer wavelength) of the longest-wavelength absorption band compared to unsubstituted 9-ethylcarbazole.[1]
-
n–π Transition: The aldehyde's carbonyl group has non-bonding electrons (n-electrons) which can be excited to an anti-bonding π orbital. This n–π* transition is symmetry-forbidden, resulting in a characteristically weak absorption band at a longer wavelength than the main π–π* bands.[2]
Experimental Protocols
The following sections detail standardized procedures for obtaining FT-IR and UV-Vis spectra for a solid organic compound like this compound.
FT-IR Spectroscopy: KBr Pellet Method
This method is suitable for acquiring the infrared spectrum of a solid sample by dispersing it in a solid matrix that is transparent to infrared radiation.
Methodology:
-
Sample Preparation : Dry the sample (1-2 mg) and spectroscopic grade Potassium Bromide (KBr) (150-200 mg) in an oven at ~110°C for 2-3 hours to remove any residual moisture.[3]
-
Grinding : Add the dried KBr and the sample to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to reduce scattering of the IR beam.[4]
-
Pellet Formation : Transfer a portion of the powdered mixture into a pellet-forming die. Assemble the die and place it in a hydraulic press.
-
Pressing : Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum : Place the empty spectrometer's sample holder in the beam path and run a background scan. This allows for the subtraction of atmospheric CO₂ and water vapor signals.[4]
-
Sample Spectrum : Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
The workflow for this protocol is visualized below.
UV-Vis Spectroscopy: Solution Method
This protocol is used to measure the absorption of UV and visible light by the sample dissolved in a transparent solvent.
Methodology:
-
Solvent Selection : Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., >220 nm). Dichloromethane, Chloroform, or Tetrahydrofuran (THF) are suitable choices.
-
Stock Solution Preparation : Accurately weigh a small amount of the sample and dissolve it in a precise volume of the chosen solvent using a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Sample Dilution : Prepare a dilute sample solution (e.g., 1 x 10⁻⁵ M) from the stock solution. The final concentration should result in an absorbance maximum between 0.5 and 1.5 for optimal accuracy, according to the Beer-Lambert Law.[2]
-
Spectrometer Setup : Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.
-
Baseline Correction : Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and cuvettes.[5]
-
Sample Measurement : Empty the sample cuvette, rinse it with a small amount of the diluted sample solution, and then fill it with the sample solution. Place it back into the sample holder.
-
Spectrum Acquisition : Scan the sample across the desired wavelength range (e.g., 200-600 nm). The software will record absorbance as a function of wavelength.
-
Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ) from the resulting spectrum.
The workflow for this protocol is visualized below.
References
A Technical Guide to the Theoretical and Experimental Determination of HOMO-LUMO Levels for Carbazole Derivatives, with a Focus on 9-ethyl-9H-carbazole-2-carbaldehyde
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical and experimental methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic molecules, specifically tailored to the context of 9-ethyl-9H-carbazole-2-carbaldehyde and related carbazole derivatives.
Introduction to HOMO and LUMO
The frontier molecular orbitals, HOMO and LUMO, are fundamental concepts in chemistry that dictate the electronic and optical properties of a molecule.[1] The HOMO is the highest energy molecular orbital that is occupied by electrons, while the LUMO is the lowest energy molecular orbital that is unoccupied. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's chemical reactivity, stability, and its potential applications in areas such as organic electronics and pharmacology.[2][3] A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and thus more reactive.[3]
Theoretical Calculations of HOMO-LUMO Levels
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the structural and electronic properties of organic molecules with a good balance between accuracy and computational cost.[2][4]
Computational Methodology
A typical workflow for the theoretical calculation of HOMO and LUMO energy levels for a molecule like this compound involves the following steps:
-
Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the molecule. This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a suitable basis set, for instance, 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[2][4] This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
HOMO and LUMO Energy Calculation: Once the optimized geometry is confirmed, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of the DFT calculation. These values are typically given in electron volts (eV).
The choice of functional and basis set can significantly impact the calculated energies. It is common practice to benchmark the chosen computational level against experimental data for similar compounds to ensure the reliability of the theoretical predictions.
Diagram: Workflow for Theoretical HOMO-LUMO Calculation
Caption: A flowchart illustrating the key steps in the computational workflow for determining HOMO and LUMO energy levels using DFT.
Experimental Determination of HOMO-LUMO Levels
Experimental techniques provide crucial data for validating theoretical calculations and for understanding the real-world electronic behavior of molecules. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the two primary methods employed for this purpose.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[5] These potentials can then be used to estimate the HOMO and LUMO energy levels.
Experimental Protocol:
-
Sample Preparation: A solution of the compound of interest (e.g., this compound) is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Calibration: The potential of the reference electrode is often calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a well-defined electrochemical potential.[6][7]
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is then reversed to the initial potential.
-
Data Analysis: The onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks are determined from the voltammogram.
The HOMO and LUMO energies are then estimated using the following empirical equations:[6]
-
E_HOMO = - (E_ox - E_ref + 4.8) eV
-
E_LUMO = - (E_red - E_ref + 4.8) eV
Where E_ref is the potential of the reference electrode versus the vacuum level (often taken as 4.8 eV for the Fc/Fc+ couple).[6]
| Parameter | Description |
| E_ox | Onset potential of the first oxidation peak. |
| E_red | Onset potential of the first reduction peak. |
| E_ref | Potential of the reference electrode vs. vacuum. |
| 4.8 eV | Empirical value for the Fc/Fc+ redox couple relative to the vacuum level.[6] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon can promote an electron from the HOMO to the LUMO.[8][9] The energy of this transition corresponds to the HOMO-LUMO gap.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent.
-
Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.
-
Data Analysis: The wavelength of maximum absorption (λ_max) corresponding to the π-π* transition is identified. The onset of the absorption band on the long-wavelength side can also be used to determine the optical band gap.[10]
The HOMO-LUMO gap (E_gap) can be calculated from the absorption onset wavelength (λ_onset) using the following equation:
-
E_gap (eV) = 1240 / λ_onset (nm)
| Parameter | Description |
| λ_max | Wavelength of maximum absorption. |
| λ_onset | Wavelength at the onset of the absorption band. |
| 1240 | Conversion factor (h * c), where h is Planck's constant and c is the speed of light. |
Comparison of Theoretical and Experimental Data
A direct comparison of the theoretically calculated HOMO-LUMO gap with the experimentally determined optical band gap from UV-Vis spectroscopy provides a valuable validation of the computational methodology. It is important to note that the theoretical HOMO-LUMO gap from a ground-state DFT calculation often overestimates the experimental value. Time-Dependent DFT (TD-DFT) can provide a more accurate prediction of the electronic excitation energies observed in UV-Vis spectroscopy.[10]
The HOMO and LUMO energies obtained from cyclic voltammetry can be directly compared with the calculated values. Discrepancies can arise from solvent effects and the inherent approximations in the DFT functionals.
Conclusion
The determination of HOMO and LUMO energy levels is crucial for understanding and predicting the behavior of novel organic molecules like this compound. A combined approach, utilizing both theoretical calculations with DFT and experimental validation through cyclic voltammetry and UV-Vis spectroscopy, provides a robust and comprehensive characterization of a molecule's frontier molecular orbitals. This guide outlines the standard protocols and considerations for researchers in the field, enabling a deeper insight into the electronic properties of carbazole derivatives for various applications.
References
- 1. google.com [google.com]
- 2. irjweb.com [irjweb.com]
- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. Ultraviolet and Visible Spectroscopy [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
Reactivity of the Aldehyde Group in 9-Ethyl-9H-carbazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde group in 9-ethyl-9H-carbazole-2-carbaldehyde. Due to the limited availability of specific experimental data for the 2-carbaldehyde isomer in publicly accessible literature, this guide also draws upon the reactivity of the closely related 3-carbaldehyde isomer and general principles of aldehyde chemistry to provide a comprehensive overview for research and development purposes.
Core Reactivity of the Aldehyde Group
The aldehyde group (-CHO) attached to the carbazole nucleus is an electron-withdrawing group, which influences the electron density distribution of the aromatic system.[1][2] This electronic effect, combined with the inherent reactivity of the carbonyl group, governs the chemical behavior of this compound. The primary reactions of the aldehyde functional group are expected to be nucleophilic additions, condensations, oxidations, and reductions.
Key Chemical Transformations
The aldehyde moiety of this compound is a versatile functional group that can participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules with potential applications in materials science and drug discovery.
Condensation Reactions
Wittig Reaction: The Wittig reaction provides a synthetic route to alkenes by reacting the aldehyde with a phosphorus ylide. This reaction is highly versatile for introducing a variety of substituted vinyl groups onto the carbazole scaffold. The general mechanism involves the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[3][4]
Synthesis of Heterocyclic Compounds
The aldehyde group serves as a key handle for the synthesis of various heterocyclic systems. For instance, condensation reactions with hydrazines or substituted hydrazines can yield pyrazole derivatives. Similarly, reactions with guanidine can lead to the formation of pyrimidine rings. These heterocyclic moieties are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6]
Experimental Protocols
Detailed experimental protocols for reactions specifically involving this compound are scarce in the literature. However, analogous procedures for the 3-carbaldehyde isomer and general protocols for aldehyde reactions can be adapted.
General Procedure for Knoevenagel Condensation
A mixture of the carbazole aldehyde, an active methylene compound (1.1 equivalents), and a basic catalyst (e.g., piperidine, 0.1 equivalents) in a suitable solvent (e.g., ethanol, toluene) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
General Procedure for Wittig Reaction
To a solution of the phosphonium salt in a suitable solvent (e.g., THF, DMF), a strong base (e.g., n-butyllithium, sodium hydride) is added at low temperature to generate the ylide. This compound, dissolved in the same solvent, is then added dropwise to the ylide solution. The reaction mixture is stirred until completion (monitored by TLC). The product is then isolated by quenching the reaction, extraction, and purification by chromatography.[3][7]
Quantitative Data
Quantitative data on the reactivity of this compound is not extensively reported. The following table summarizes typical yields for analogous reactions involving the 3-acetyl-9-ethyl-carbazole, which provides an indication of the expected reactivity.
| Reaction Type | Reactant | Product | Yield (%) | Reference |
| Aldol Condensation | 3-acetyl-9-ethyl carbazole with various aromatic aldehydes | Chalcone derivatives | 34-50% | [5][6] |
| Cyclization | Chalcone derivatives with hydrazine hydrate | Pyrazoline derivatives | Not Specified | [5][6] |
| Cyclization | Chalcone derivatives with guanidine carbonate | Pyrimidinyl derivatives | Not Specified | [5][6] |
Logical Workflow for Synthesis
The following diagram illustrates a typical synthetic workflow starting from 9-ethyl-9H-carbazole to introduce an aldehyde group and subsequently use it for further derivatization.
Caption: Synthetic pathway for the derivatization of 9-ethyl-9H-carbazole.
Signaling Pathways and Biological Activity
While there is no specific information on the involvement of this compound in signaling pathways, the 3-carbaldehyde isomer (ECCA) has been shown to exhibit antitumor activity in melanoma cells.[8] ECCA induces apoptosis and senescence by reactivating the p53 pathway.[8] This is achieved through the activation of p38-MAPK and JNK signaling.[8] Given the structural similarity, it is plausible that the 2-carbaldehyde isomer could exhibit similar biological activities, a hypothesis that warrants further investigation.
The diagram below illustrates the proposed signaling pathway for the related 3-carbaldehyde isomer.
Caption: Proposed signaling pathway for the anti-tumor activity of ECCA.
Conclusion
The aldehyde group in this compound represents a versatile functional handle for the synthesis of a wide array of complex organic molecules. While specific reactivity data for this particular isomer is limited, the known chemistry of the 3-carbaldehyde analogue and general principles of aldehyde reactions provide a solid foundation for its application in synthetic chemistry. Further research into the specific reaction kinetics, yields, and biological activities of the 2-carbaldehyde isomer is warranted to fully exploit its potential in drug discovery and materials science.
References
- 1. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. youtube.com [youtube.com]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde. This carbazole derivative is a valuable building block in the development of novel organic materials and pharmaceutical compounds due to its unique electronic and optical properties. The synthesis is achieved through a two-step process: the N-ethylation of carbazole followed by a Vilsmeier-Haack formylation reaction. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds that are extensively studied for their applications in materials science and medicinal chemistry. Their rigid, planar structure and electron-rich nature contribute to their use as hole-transporting materials in organic light-emitting diodes (OLEDs), as well as scaffolds for pharmacologically active molecules. The introduction of an aldehyde group at the 2-position of the 9-ethyl-9H-carbazole core provides a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives.
This protocol outlines a reliable and reproducible method for the synthesis of this compound, commencing with the ethylation of carbazole, followed by the formylation of the resulting 9-ethyl-9H-carbazole.
Experimental Protocols
This synthesis is performed in two main stages:
-
Step 1: Synthesis of 9-Ethyl-9H-carbazole
-
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This procedure is adapted from the literature and involves the N-alkylation of carbazole.[1]
Materials:
-
Carbazole
-
Potassium hydroxide (KOH)
-
Bromoethane
-
N,N-Dimethylformamide (DMF)
-
Methylene chloride
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve carbazole (20 g, 119.6 mmol) in 200 ml of DMF.
-
Add potassium hydroxide (20.13 g, 358.8 mmol) and bromoethane (39.1 g, 358.8 mmol) to the solution.
-
Stir the mixture overnight at 60°C.
-
After the reaction is complete, pour the mixture into brine and extract the product with methylene chloride.
-
Dry the combined organic extracts over anhydrous MgSO₄ and concentrate the solution using a rotary evaporator.
-
Purify the resulting solid residue by recrystallization from ethanol to obtain 9-ethyl-9H-carbazole as a white solid.
This procedure utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the carbazole ring.[2]
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (0.30 g, 1.54 mmol) in 10 ml of DMF in a flask.
-
Cool the mixture to 0°C (273 K) in an ice bath.
-
Slowly add a solution of POCl₃ (0.24 g, 1.60 mmol) in DMF to the cooled mixture.
-
Stir the reaction mixture for 10 hours at 0°C.
-
After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.
-
Extract the product from the aqueous solution with chloroform.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1 | 9-Ethyl-9H-carbazole | Carbazole | KOH, Bromoethane | DMF | Overnight | 60°C | 85.6%[1] |
| 2 | This compound | 9-Ethyl-9H-carbazole | POCl₃, DMF | DMF | 10 hours | 0°C | 85%[2] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
References
Application Notes: 9-ethyl-9H-carbazole-2-carbaldehyde as a Versatile Building Block for Organic Semiconductors
Introduction
9-ethyl-9H-carbazole-2-carbaldehyde is a promising building block for the synthesis of advanced organic semiconductors. The carbazole moiety is well-known for its excellent hole-transporting properties, high thermal stability, and wide energy gap, making it a staple in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethyl group at the 9-position enhances solubility and film-forming properties, while the carbaldehyde group at the 2-position provides a reactive site for the construction of larger π-conjugated systems through various carbon-carbon and carbon-nitrogen bond-forming reactions. This document provides detailed application notes and protocols for utilizing this compound in the synthesis of organic semiconductors and the fabrication of organic electronic devices.
Key Properties and Applications
Derivatives of this compound are particularly suited for the following applications:
-
Hole-Transporting Materials (HTMs): The electron-rich carbazole core facilitates efficient hole injection and transport. By extending the conjugation through the aldehyde group, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be fine-tuned to match other materials in an OLED stack, leading to improved device performance.
-
Emitting Materials: Functionalization at the 2-position allows for the creation of molecules with high photoluminescence quantum yields. Carbazole derivatives are especially noted for their potential as stable blue light emitters, a critical component for full-color displays and white lighting.[1]
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the carbazole unit makes it an excellent host for phosphorescent guest emitters, preventing quenching of the triplet excitons and leading to high-efficiency PhOLEDs.
-
Organic Solar Cells: The strong electron-donating nature of the carbazole unit makes it a suitable donor component in donor-acceptor type organic semiconductors for OPVs.
Quantitative Data Summary
The following tables summarize typical quantitative data for organic semiconductors derived from carbazole building blocks. While specific values will vary depending on the final molecular structure, these tables provide a representative overview for comparison.
Table 1: Electronic and Thermal Properties of Carbazole-Based Materials
| Material Type | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| Hole-Transporting | -5.4 to -5.8 | -2.0 to -2.4 | 3.0 to 3.4 | 100 - 150 | > 400 |
| Blue Emitting | -5.6 to -6.0 | -2.3 to -2.7 | 2.9 to 3.3 | 120 - 180 | > 400 |
| Host Material | -5.7 to -6.1 | -2.1 to -2.5 | 3.2 to 3.6 | 130 - 200 | > 450 |
Table 2: Performance of OLEDs Incorporating Carbazole Derivatives
| Device Role of Carbazole Derivative | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Emission Color (CIE x, y) |
| Hole-Transport Layer | > 10,000 | 15 - 40 | 10 - 30 | 5 - 15 | Device Dependant |
| Blue Emitter | 5,000 - 15,000 | 5 - 20 | 4 - 15 | 4 - 10 | (0.15, 0.08) - (0.16, 0.15) |
| Host for Green PhOLED | > 30,000 | 50 - 80 | 40 - 70 | 15 - 25 | (0.30, 0.61) |
| Host for Red PhOLED | > 15,000 | 20 - 40 | 15 - 30 | 10 - 20 | (0.65, 0.34) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative organic semiconductor from this compound and the subsequent fabrication of a multi-layer OLED device.
Protocol 1: Synthesis of a Stilbene-Type Organic Semiconductor via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of (E)-9-ethyl-2-(4-methoxystyryl)-9H-carbazole, a model stilbene derivative, which can be used as a blue-emitting material or a hole-transporting material.
Materials:
-
This compound
-
Diethyl (4-methoxybenzyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Ylide: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes. c. Add anhydrous THF to the flask. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add a solution of diethyl (4-methoxybenzyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension. f. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly colored solution.
-
Horner-Wadsworth-Emmons Reaction: a. Cool the ylide solution back to 0 °C. b. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. d. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Quench the reaction by the slow addition of deionized water. b. Extract the aqueous layer with dichloromethane (3x). c. Combine the organic layers and wash with deionized water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. f. Recrystallize the purified product from a suitable solvent system (e.g., ethanol/hexanes) to obtain the final product as a crystalline solid.
-
Characterization: a. Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry. b. Analyze the purity by High-Performance Liquid Chromatography (HPLC). c. Characterize the photophysical properties (UV-Vis absorption and photoluminescence emission) in a suitable solvent (e.g., toluene or THF). d. Determine the thermal properties (Tg and Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). e. Measure the electrochemical properties (HOMO/LUMO levels) using Cyclic Voltammetry (CV).
Protocol 2: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol describes the fabrication of a simple multi-layer OLED using the synthesized carbazole derivative as the emissive layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized (E)-9-ethyl-2-(4-methoxystyryl)-9H-carbazole (Emissive Material)
-
1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) (Electron-Transport Material)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene (anhydrous)
-
Deionized water, acetone, isopropanol
-
Spin coater
-
Thermal evaporator system
-
UV-Ozone or Plasma cleaner
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.
-
Hole-Injection Layer (HIL) Deposition: a. Transfer the cleaned substrates into a nitrogen-filled glovebox. b. Spin-coat the PEDOT:PSS solution onto the ITO surface at 3000-4000 rpm for 30-60 seconds. c. Anneal the substrates on a hotplate at 120-150 °C for 15 minutes to remove residual water.
-
Emissive Layer (EML) Deposition: a. Prepare a solution of the synthesized carbazole derivative in chlorobenzene (e.g., 5-10 mg/mL). b. Spin-coat the emissive layer solution on top of the PEDOT:PSS layer at 2000-3000 rpm for 30-60 seconds. c. Anneal the substrates at 80-100 °C for 10 minutes to remove the solvent.
-
Electron-Transport Layer (ETL), Electron-Injection Layer (EIL), and Cathode Deposition: a. Transfer the substrates to a thermal evaporator system with a base pressure of < 1 x 10⁻⁶ Torr. b. Sequentially deposit the following layers without breaking the vacuum: i. TPBi (ETL): ~30-40 nm at a deposition rate of 1-2 Å/s. ii. LiF (EIL): ~1 nm at a deposition rate of 0.1-0.2 Å/s. iii. Al (Cathode): ~100 nm at a deposition rate of 2-5 Å/s.
-
Encapsulation and Characterization: a. Encapsulate the devices using a UV-curable epoxy and a glass lid inside the glovebox to protect them from oxygen and moisture. b. Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and device efficiency.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of the organic semiconductor and the fabrication of the OLED device.
Caption: Synthetic workflow for an organic semiconductor.
Caption: OLED fabrication workflow.
References
Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 9-Ethyl-9H-carbazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a cornerstone in the development of high-performance organic electronic materials, particularly for hole-transporting layers (HTLs) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their electron-rich nature, rigid structure, and high thermal stability contribute to efficient hole injection and transport, enhancing device performance and longevity. 9-Ethyl-9H-carbazole-2-carbaldehyde is a versatile building block for creating novel hole-transporting materials (HTMs). The aldehyde functionality at the C-2 position allows for the extension of the π-conjugated system through various chemical transformations, enabling the fine-tuning of the material's optoelectronic properties.
This document provides detailed protocols for the synthesis of potential hole-transporting materials derived from this compound. While direct literature on HTM synthesis from this specific isomer is limited, the following protocols are based on well-established and analogous reactions for other carbazole aldehydes.
Synthesis of the Starting Material: this compound
The starting material can be synthesized from 9-ethyl-9H-carbazole via a formylation reaction, such as the Vilsmeier-Haack reaction.
Caption: Synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add dry N,N-dimethylformamide (DMF, 5 equivalents).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent.
-
Carbazole Addition: Dissolve 9-ethyl-9H-carbazole (1 equivalent) in a minimal amount of dry DMF and add it to the Vilsmeier reagent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. Purify the solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Proposed Synthetic Pathways for Hole-Transporting Materials
The aldehyde group of this compound is a versatile handle for synthesizing various classes of HTMs, including Schiff bases, vinyl-extended, and cyano-vinyl-substituted carbazoles.
Caption: Synthetic routes from the carbazole aldehyde.
Protocol 1: Synthesis of a Schiff Base Hole-Transporting Material
Schiff base derivatives are known for their thermal stability and hole-transporting properties. Here, we propose the condensation of this compound with N,N-bis(4-methoxyphenyl)amine.
Experimental Protocol:
-
Reactant Mixture: To a solution of this compound (1.0 eq) in absolute ethanol (20 mL), add N,N-bis(4-methoxyphenyl)amine (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolation: Upon cooling to room temperature, a solid precipitate will form. Filter the solid and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system like ethanol/chloroform to obtain the pure Schiff base HTM.
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Yellow crystalline solid |
| Melting Point | > 200 °C |
| Solubility | Soluble in chloroform, THF, and toluene |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.4 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 to -2.3 eV |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs |
Protocol 2: Synthesis of a Vinyl-Extended Hole-Transporting Material via Wittig Reaction
The Wittig reaction allows for the formation of a carbon-carbon double bond, extending the conjugation of the carbazole core. This protocol describes the reaction with a triphenylphosphine ylide. A general procedure for a Wittig reaction is provided below.[1]
Experimental Protocol:
-
Ylide Preparation: In a flame-dried flask under nitrogen, suspend (4-(diphenylamino)benzyl)triphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF). Cool to 0 °C and add a strong base like potassium tert-butoxide (1.1 eq) to generate the ylide.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in dry THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/dichloromethane gradient) to yield the vinyl-extended HTM.
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Light yellow to orange solid |
| Melting Point | > 180 °C |
| Solubility | Good solubility in common organic solvents |
| HOMO Level | -5.1 to -5.3 eV |
| LUMO Level | -2.2 to -2.4 eV |
| Hole Mobility | 10⁻³ to 10⁻² cm²/Vs |
Protocol 3: Synthesis of a Cyano-Vinyl Substituted Hole-Transporting Material via Knoevenagel Condensation
The introduction of a cyano group can influence the electronic properties of the material. The Knoevenagel condensation with malononitrile is a common method to achieve this.
Experimental Protocol:
-
Reactant Mixture: Dissolve this compound (1.0 eq) and malononitrile (1.2 eq) in ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base such as piperidine or triethylamine.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent like acetonitrile to obtain the pure cyano-vinyl substituted HTM.
| Parameter | Expected Value |
| Yield | > 85% |
| Appearance | Yellow to orange powder |
| Melting Point | > 220 °C |
| Solubility | Moderate solubility in organic solvents |
| HOMO Level | -5.4 to -5.6 eV |
| LUMO Level | -2.5 to -2.7 eV |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs |
Characterization and Analysis Workflow
A standard workflow for the characterization of newly synthesized HTMs is crucial to evaluate their potential for device applications.
Caption: Workflow for HTM synthesis and evaluation.
Concluding Remarks
The protocols outlined provide a foundational approach for the synthesis of novel hole-transporting materials starting from this compound. The versatility of the aldehyde functional group allows for the creation of a diverse library of carbazole-based HTMs through straightforward and high-yielding chemical reactions. Subsequent characterization and device fabrication are essential to fully elucidate the structure-property relationships and to identify promising candidates for next-generation organic electronic devices.
References
Application Notes and Protocols: 9-ethyl-9H-carbazole-2-carbaldehyde in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-ethyl-9H-carbazole-2-carbaldehyde is a promising, though currently under-explored, building block for the synthesis of advanced materials for phosphorescent organic light-emitting diodes (PhOLEDs). The carbazole moiety is a well-established electron-rich unit that provides excellent hole-transporting properties, high thermal stability, and a high triplet energy, which are crucial for hosting phosphorescent emitters.[1] The ethyl group at the 9-position enhances solubility and film-forming properties. The strategic placement of a formyl group at the 2-position offers a versatile chemical handle for creating a wide array of derivatives, such as host materials with tailored electronic properties. Substitution at the 2- and 7-positions of the carbazole core is known to influence the electronic and photophysical properties of the resulting materials, potentially leading to host materials with high triplet energies and balanced charge transport characteristics.[2][3]
These application notes provide a comprehensive overview of the potential applications of this compound in PhOLEDs. Detailed, plausible synthetic protocols for the aldehyde and its subsequent conversion into a host material are presented, along with a generalized protocol for the fabrication and characterization of PhOLEDs. Due to the limited availability of direct experimental data for this specific isomer, the information herein is based on established principles of carbazole chemistry and data from closely related analogues.
Synthesis of this compound
The formylation of 9-ethyl-9H-carbazole can be achieved through several methods. The Vilsmeier-Haack reaction is a common and effective method for formylating electron-rich aromatic compounds like carbazole.[4][5] Alternatively, ortho-lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF) can also be employed.[6][7]
Proposed Synthesis via Vilsmeier-Haack Reaction
This protocol is adapted from the synthesis of the isomeric 9-ethyl-9H-carbazole-3-carbaldehyde.[8] The regioselectivity of the Vilsmeier-Haack reaction on N-alkylcarbazoles typically favors the 3 and 6 positions. However, careful control of reaction conditions may allow for the isolation of the 2-formyl isomer, although potentially in lower yields.
Protocol:
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 molar equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 molar equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature at 0°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 9-ethyl-9H-carbazole (1 molar equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Quenching: Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product should be purified by column chromatography on silica gel to separate the 2-formyl isomer from other isomers and starting material.
Alternative Synthesis via Ortho-lithiation
This method offers an alternative route that may provide better regioselectivity for the 2-position.
Protocol:
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 9-ethyl-9H-carbazole (1 molar equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 molar equivalents) dropwise. Stir the mixture at -78°C for 2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2 molar equivalents) dropwise to the reaction mixture at -78°C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.
Application in Host Material Synthesis
The aldehyde functionality of this compound is a versatile handle for synthesizing more complex molecules suitable as host materials in PhOLEDs. One common approach is to extend the conjugation and introduce different electronic functionalities through a Suzuki coupling reaction after converting the aldehyde to a halide, or through a Wittig or Knoevenagel condensation.
Hypothetical Host Material Synthesis via Suzuki Coupling
This protocol outlines the synthesis of a hypothetical host material, 2-(dibenzo[b,d]furan-4-yl)-9-ethyl-9H-carbazole , by first converting the aldehyde to a bromide, followed by a Suzuki coupling.
Protocol:
Step 1: Reduction of the Aldehyde
-
Dissolve this compound in methanol and cool to 0°C.
-
Add sodium borohydride (NaBH₄) portion-wise and stir for 2 hours.
-
Quench with water and extract with ethyl acetate. Purify to obtain (9-ethyl-9H-carbazol-2-yl)methanol.
Step 2: Bromination of the Alcohol
-
Dissolve the alcohol in dichloromethane (DCM).
-
Add phosphorus tribromide (PBr₃) dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Wash with saturated sodium bicarbonate solution and brine. Purify to yield 2-(bromomethyl)-9-ethyl-9H-carbazole.
Step 3: Suzuki Coupling
-
In a flask, combine 2-(bromomethyl)-9-ethyl-9H-carbazole (1 eq.), dibenzo[b,d]furan-4-ylboronic acid (1.2 eq.), and potassium carbonate (3 eq.).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture with nitrogen for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture at reflux for 24 hours under a nitrogen atmosphere.
-
Cool to room temperature, extract with ethyl acetate, and wash with brine.
-
Purify the crude product by column chromatography to yield the final host material.
Data Presentation: Properties of Carbazole-Based Host Materials
The following table summarizes key properties of representative carbazole-based host materials from the literature to provide a benchmark for the expected performance of derivatives of this compound.
| Host Material Reference | Td (°C) [a] | Tg (°C) [b] | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) |
| H1 [9] | 361 | 127 | 2.82 | - | - |
| H2 [9] | 386 | 139 | 2.81 | - | - |
| 26CzDBF [2] | - | - | >2.95 | -5.70 | -2.12 |
| 46CzDBF [2] | - | - | >2.95 | -5.84 | -2.14 |
[a] Decomposition Temperature (5% weight loss) [b] Glass Transition Temperature
Experimental Protocols for PhOLED Fabrication and Characterization
This section provides a generalized protocol for the fabrication of a multilayer PhOLED device using a host material derived from this compound.
Device Fabrication
-
Substrate Cleaning: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes before being loaded into a high-vacuum thermal evaporation system.
-
Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation at a base pressure of < 5 x 10⁻⁶ Torr. The deposition rates are monitored using a quartz crystal monitor.
-
Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC). Deposition rate: ~0.1 nm/s.
-
Hole Transport Layer (HTL): 30 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). Deposition rate: ~0.1 nm/s.
-
Emissive Layer (EML): 20 nm of the carbazole-based host co-deposited with a phosphorescent dopant, such as fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) for green emission or bis(2-(4,6-difluorophenyl)pyridinato-N,C2')picolinatoiridium(III) (FIrpic) for blue emission. The doping concentration is typically varied from 5% to 15%. Deposition rate for host: ~0.2 nm/s; for dopant: adjusted to achieve the desired concentration.
-
Electron Transport Layer (ETL): 40 nm of 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB). Deposition rate: ~0.1 nm/s.
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF). Deposition rate: ~0.02 nm/s.
-
Cathode: 100 nm of aluminum (Al). Deposition rate: ~0.5 nm/s.
-
Device Characterization
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectroradiometer.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode.
-
Efficiency Calculations: The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectra.
Performance of Representative Carbazole-Hosted PhOLEDs
The following table summarizes the performance of green and blue PhOLEDs using carbazole-based host materials from the literature. This data serves as a reference for the potential performance of devices utilizing hosts derived from this compound.
| Host Material | Dopant (wt%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on Voltage (V) |
| H2 [9] | Ir(ppy)₃ (10%) | 33.9 | 34.1 | 9.4 | ~3.0 |
| H2 [9] | FIrpic (15%) | 23.9 | 24.9 | 10.3 | ~3.3 |
| 26CzDBF [2] | FIrpic | - | - | 22.9 | - |
Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of a host material.
PhOLED Device Architecture
Caption: Layered architecture of a typical PhOLED.
Energy Level Diagram
Caption: Förster and Dexter energy transfer in a PhOLED.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 9-Ethyl-9H-carbazole Aldehyde Isomers in the Synthesis of Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole scaffolds are a cornerstone in the development of novel anti-cancer therapeutics due to their inherent biological activities. The functionalization of the carbazole nucleus provides a versatile platform for creating derivatives with enhanced potency and selectivity against various cancer cell lines. This document focuses on the role of 9-ethyl-9H-carbazole carbaldehyde isomers as key starting materials in the synthesis of promising anti-cancer agents.
While literature specifically detailing the use of 9-ethyl-9H-carbazole-2-carbaldehyde in anti-cancer agent synthesis is limited, its isomer, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , is a well-documented precursor for a range of cytotoxic compounds. The structural similarity suggests that the 2-carbaldehyde isomer could serve as a viable, albeit less explored, alternative for generating novel anti-cancer drug candidates.
This document will primarily focus on the established synthetic routes and biological activities of derivatives from the 3-carbaldehyde isomer, providing a strong rationale and procedural basis for future research into the 2-carbaldehyde analogue.
Data Presentation: Cytotoxicity of 9-Ethyl-9H-carbazole-3-carbaldehyde Derivatives
The following table summarizes the in vitro anti-cancer activity (IC50 values) of various derivatives synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| ECCA | Carbazole-3-carbaldehyde | A375 (Melanoma) | ~5 | [1][2] |
| ECCA | Carbazole-3-carbaldehyde | SK-MEL-28 (Melanoma) | ~5 | [1][2] |
| 3b | Carbazole-Thiazolidinone | HepG-2 (Hepatocellular Carcinoma) | 0.0304 ± 0.001 | [3] |
| 3b | Carbazole-Thiazolidinone | MCF-7 (Breast Cancer) | 0.058 ± 0.002 | [3] |
| 3b | Carbazole-Thiazolidinone | HCT-116 (Colon Carcinoma) | 0.047 ± 0.002 | [3] |
| 5c | Carbazole-Thiazolinone | HepG-2 (Hepatocellular Carcinoma) | 0.048 ± 0.002 | [3] |
| 5c | Carbazole-Thiazolinone | MCF-7 (Breast Cancer) | 0.086 ± 0.0025 | [3] |
| 5c | Carbazole-Thiazolinone | HCT-116 (Colon Carcinoma) | 0.06 ± 0.007 | [3] |
| 3f | Carbazole-Thiazole | A549 (Lung Cancer) | Significant Cytotoxicity | [4] |
| 3f | Carbazole-Thiazole | MCF-7 (Breast Cancer) | Significant Cytotoxicity | [4] |
| 3f | Carbazole-Thiazole | HT29 (Colon Cancer) | Significant Cytotoxicity | [4] |
| 3g | Carbazole-Thiazole | A549 (Lung Cancer) | Significant Cytotoxicity | [4] |
| 3g | Carbazole-Thiazole | MCF-7 (Breast Cancer) | Significant Cytotoxicity | [4] |
| 3g | Carbazole-Thiazole | HT29 (Colon Cancer) | Significant Cytotoxicity | [4] |
Experimental Protocols
Protocol 1: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA)
This protocol describes the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole.[5]
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Chloroform
-
Sodium sulfate (Na2SO4)
-
Ethanol
-
Ice water
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (1.54 mmol) in DMF (10 ml).
-
Cool the mixture to 0°C (273 K) in an ice bath.
-
Slowly add a DMF solution of POCl3 (1.60 mmol) to the cooled mixture.
-
Stir the reaction mixture for 10 hours at 0°C.
-
Pour the reaction mixture into ice water and stir for an additional 30 minutes.
-
Extract the aqueous solution with chloroform.
-
Dry the organic layer over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 9-ethyl-9H-carbazole-3-carbaldehyde.
Protocol 2: Synthesis of Carbazole-Thiazole Derivatives
This protocol details the synthesis of carbazole-based thiazole derivatives via the reaction of a thiosemicarbazone intermediate with α-bromoketones.[4]
Step 1: Synthesis of 2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide
-
Dissolve 9-ethyl-9H-carbazole-3-carbaldehyde in ethanol.
-
Add an equimolar amount of thiosemicarbazide.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with water and dry. Recrystallize from ethanol if necessary.
Step 2: Synthesis of Carbazole-Thiazole Derivatives (e.g., 3f, 3g)
-
Mix an equimolar quantity of the thiosemicarbazone intermediate (from Step 1) and the appropriate α-bromoketone (e.g., 4-bromo-α-bromoacetophenone for 3f) in a suitable solvent such as ethanol.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Purify the product by recrystallization from ethanol or an ethanol/chloroform mixture.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the anti-cancer activity of synthesized compounds using the MTT assay.[4]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized carbazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized carbazole derivatives in DMSO.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Synthesis Workflow
References
- 1. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation Reactions with 9-Ethyl-9H-carbazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the Knoevenagel condensation reaction of 9-ethyl-9H-carbazole-2-carbaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are of significant interest in medicinal chemistry and materials science due to the versatile biological activities associated with carbazole derivatives.[1][2]
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, followed by a dehydration step to yield a conjugated enone. This reaction is widely employed in the synthesis of fine chemicals, pharmaceuticals, and functional polymers. Carbazole and its derivatives are well-established pharmacophores known for a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[1][2] The synthesis of novel carbazole derivatives through reactions like the Knoevenagel condensation is a promising strategy for the development of new therapeutic agents.[3]
Reaction Scheme and Visualization
The general reaction scheme for the Knoevenagel condensation of this compound is depicted below.
General Knoevenagel condensation of this compound.
Experimental Protocols
Note: The following protocols are adapted from established procedures for the Knoevenagel condensation of the isomeric 9-ethyl-9H-carbazole-3-carbaldehyde due to a lack of specific literature for the 2-carbaldehyde isomer. Researchers should consider optimizing these conditions for their specific substrate.
Protocol 1: Synthesis of (E)-2-((9-ethyl-9H-carbazol-2-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Standard laboratory glassware and purification equipment (recrystallization apparatus, filtration setup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.2 eq.) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol and then with distilled water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
-
Dry the product under vacuum and characterize by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of (E)-ethyl 2-cyano-3-(9-ethyl-9H-carbazol-2-yl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Pyrrolidine (catalyst)
-
Toluene (solvent)
-
Standard laboratory glassware and purification equipment (Dean-Stark apparatus, rotary evaporator, column chromatography setup)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), ethyl cyanoacetate (1.5 eq.), and toluene (30 mL).
-
Add a catalytic amount of pyrrolidine (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.
-
Characterize the purified product by spectroscopic methods.
Data Presentation
The following table summarizes representative quantitative data for Knoevenagel condensation reactions of the isomeric 9-ethyl-9H-carbazole-3-carbaldehyde with various active methylene compounds. These values can serve as a benchmark for the expected outcomes with the 2-carbaldehyde isomer, although variations in yield and reaction time are anticipated.
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | 3 | 92 | Adapted from[4] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 4 | 88 | Adapted from[4] |
| Cyanoacetic Acid | Piperidine | Pyridine | 5 | 85 | Adapted from[4] |
| Thiazolidine-2,4-dione | Piperidine | Ethanol | 6 | 75-85 | Adapted from similar reactions |
Applications in Drug Development
Carbazole derivatives are a well-known class of compounds with a broad spectrum of biological activities. The products of Knoevenagel condensation with this compound are expected to share some of these properties, making them attractive candidates for drug discovery and development.
-
Anticancer Activity: Many carbazole derivatives have demonstrated potent anticancer activity.[3] For instance, the isomeric 9-ethyl-9H-carbazole-3-carbaldehyde has been shown to induce apoptosis in melanoma cells through the reactivation of the p53 pathway.[5] It is plausible that the derivatives of the 2-carbaldehyde isomer could exhibit similar or enhanced cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory and Antioxidant Activity: Carbazole-containing compounds have been reported to possess anti-inflammatory and antioxidant properties.[1] These activities are crucial in combating a variety of diseases characterized by chronic inflammation and oxidative stress.
-
Antibacterial and Antifungal Agents: The carbazole nucleus is a key component in several antimicrobial agents.[1] The Knoevenagel adducts of this compound could be screened for their efficacy against a range of bacterial and fungal pathogens.
The general workflow for screening the biological activity of these newly synthesized compounds is outlined below.
Workflow for the development of drugs from carbazole derivatives.
Signaling Pathway Visualization
The anticancer activity of carbazole derivatives, such as the isomeric 9-ethyl-9H-carbazole-3-carbaldehyde, has been linked to the reactivation of the p53 tumor suppressor pathway.[5] The synthesized Knoevenagel products of the 2-carbaldehyde isomer could potentially act through a similar mechanism. The diagram below illustrates a simplified representation of the p53 signaling pathway that could be activated by these compounds.
References
- 1. echemcom.com [echemcom.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions Involving 9-Ethyl-9H-carbazole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-aryl and 2-alkynyl derivatives of 9-ethyl-9H-carbazole-2-carbaldehyde via Suzuki and Sonogashira coupling reactions. These carbazole derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties.
Introduction
Carbazole-based compounds are a critical class of heterocyclic molecules widely explored in drug discovery and organic electronics. The functionalization of the carbazole scaffold allows for the fine-tuning of their biological and physical properties. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki and Sonogashira coupling reactions are paramount for their efficiency, substrate tolerance, and mild reaction conditions.
This guide outlines the synthesis of the key precursor, 2-bromo-9-ethyl-9H-carbazole-2-carbaldehyde, and provides detailed protocols for its subsequent derivatization using Suzuki and Sonogashira couplings.
Synthesis of the Precursor: 2-Bromo-9-ethyl-9H-carbazole
A common route to functionalized carbazoles involves the halogenation of the carbazole core, followed by the introduction of other functional groups. For the target molecule, a plausible synthetic pathway starts with the bromination of commercially available 9-ethyl-9H-carbazole, followed by formylation at the 2-position.
Experimental Workflow for Precursor Synthesis
Application Notes and Protocols: Electropolymerization of 9-Ethyl-9H-carbazole-2-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycarbazoles are a class of conducting polymers known for their excellent hole-transporting properties, environmental stability, and unique optoelectronic characteristics.[1][2] These features make them highly suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), electrochromic devices, photovoltaic cells, and biosensors.[1][3][4] The functionalization of the carbazole monomer allows for the fine-tuning of the resulting polymer's properties.[5] This document provides a detailed protocol for the electropolymerization of carbazole derivatives, with a specific focus on N-substituted and aldehyde-functionalized monomers like 9-ethyl-9H-carbazole-2-carbaldehyde.
Electropolymerization is an advantageous technique for creating thin, uniform polymer films directly onto conductive surfaces through anodic oxidation.[6] This method offers precise control over film thickness and morphology.[6] The protocol outlined below is based on established methods for various carbazole derivatives and can be adapted for the specific target compound.[7] Furthermore, given the demonstrated antitumor activity of the related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, through p53 pathway reactivation, the resulting polymer films hold significant potential for applications in drug development, such as creating functionalized surfaces for cell interaction studies or as matrices for drug delivery systems.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 9-Ethyl-9H-carbazole-carbaldehyde Monomer
While the primary focus is electropolymerization, the synthesis of the monomer is a critical prerequisite. The following is a general procedure based on the Vilsmeier-Haack formylation reaction, commonly used for carbazole derivatives.[10]
Materials:
-
9-ethyl-9H-carbazole
-
N,N-dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
-
Ethanol for recrystallization
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (approx. 1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for several hours (e.g., 10 hours).[10]
-
Pour the reaction mixture into a beaker of ice water and stir for 30 minutes to hydrolyze the intermediate.
-
Extract the aqueous solution with chloroform.
-
Wash the organic layer with a saturated sodium carbonate solution and then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the final carbaldehyde derivative.[10]
Protocol 2: Electropolymerization via Cyclic Voltammetry (CV)
This protocol describes the formation of a polymer film on a working electrode using cyclic voltammetry, a widely used electrochemical technique.[6][7]
Materials & Equipment:
-
Monomer Solution: 10 mM solution of the this compound derivative in an appropriate solvent.
-
Solvent: Acetonitrile (ACN), anhydrous.[7]
-
Supporting Electrolyte: 0.1 M Lithium perchlorate (LiClO₄) or tetrabutylammonium perchlorate (TBAP).[6][7]
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode (WE): Platinum (Pt) disk, Indium Tin Oxide (ITO) coated glass, or Glassy Carbon Electrode (GCE).[6]
-
Counter Electrode (CE): Platinum (Pt) wire or sheet.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation: Polish the working electrode (Pt or GCE) with alumina slurry, sonicate in deionized water and ethanol, and dry under a stream of nitrogen. For ITO, clean by sonicating in detergent, deionized water, acetone, and isopropanol, followed by drying.
-
Solution Preparation: Prepare the electrolytic solution by dissolving the monomer (10 mM) and the supporting electrolyte (0.1 M) in acetonitrile.[7] Degas the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Electrochemical Setup: Assemble the three-electrode cell with the prepared electrodes and the electrolytic solution. Maintain an inert atmosphere by blanketing the solution with nitrogen or argon.
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by sweeping the potential between an initial and final vertex potential. A typical range for carbazole derivatives is 0.0 V to +1.5 V or +2.0 V (vs. SCE).[6]
-
Run for a set number of cycles (e.g., 5-15 cycles). Polymer film deposition is observed by the appearance and growth of new redox peaks with each successive cycle.[11]
-
-
Post-Polymerization Cleaning: After electropolymerization, gently rinse the working electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Film Characterization:
-
Transfer the polymer-coated electrode to a monomer-free electrolyte solution (0.1 M LiClO₄ in ACN).
-
Perform cyclic voltammetry again to study the electrochemical properties of the polymer film.
-
The film can be further characterized by techniques such as Scanning Electron Microscopy (SEM) for morphology, and UV-Vis Spectroscopy for optical properties.[12]
-
Quantitative Data
The electrochemical properties of carbazole derivatives are crucial for understanding their polymerization behavior. The oxidation potential is a key parameter, indicating the ease with which the monomer can be oxidized to form the radical cations necessary for polymerization.[11] Below is a table summarizing the oxidation potentials for carbazole and some of its derivatives as reported in the literature.
| Carbazole Derivative | Oxidation Peak Potential (Eₚₐ) | Conditions (Solvent/Electrolyte) | Reference |
| Carbazole (Cz) | +1.1 V vs. SCE | 10⁻² M in ACN / 0.1 M LiClO₄ | [6] |
| Carbazole (Cz) | +1.06 V vs. SCE | ACN / 0.1 M LiClO₄ | [13] |
| 2-(9H-carbazol-9-yl)acetic acid (CzA) | +1.5 V vs. SCE | 10⁻² M in ACN / 0.1 M LiClO₄ | [6] |
| 9-methyl-9H-carbazole | ~+1.0 to +1.1 V vs. SCE | ACN | [13] |
| 9-benzyl-9H-carbazole | ~+1.0 to +1.1 V vs. SCE | ACN | [13] |
Note: The oxidation potential of this compound is expected to be influenced by the electron-donating ethyl group at the N-9 position and the electron-withdrawing carbaldehyde group at the C-2 position.
Visualizations
Electropolymerization Mechanism and Workflow
The electropolymerization of carbazole proceeds via the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains.[11] The primary coupling positions are typically C3-C6 or C2-C7.[2] The workflow diagram illustrates the key steps from monomer to characterization.
Caption: Mechanism of electropolymerization and the experimental workflow.
Application in Biosensing
The functional aldehyde group on the polymer backbone provides a reactive site for the covalent immobilization of biomolecules, making these films excellent candidates for biosensor development. This is particularly relevant for drug development professionals interested in creating platforms for screening or diagnostics.
Caption: Workflow for fabricating a biosensor using the functional polymer film.
References
- 1. researchgate.net [researchgate.net]
- 2. Polycarbazole and its derivatives: progress, synthesis, and applications | springerprofessional.de [springerprofessional.de]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 8. nbinno.com [nbinno.com]
- 9. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Organic Electronic Devices Using 9-Ethyl-9H-carbazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde and its application in the fabrication of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The protocols are based on established methodologies for carbazole derivatives and offer a framework for researchers exploring new materials for organic electronics.[1][2][3][4]
Introduction to 9-Ethyl-9H-carbazole-3-carbaldehyde in Organic Electronics
Carbazole and its derivatives are a prominent class of organic materials utilized in electronic devices due to their excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[4][5] The introduction of an ethyl group at the 9-position of the carbazole core enhances solubility and can influence the molecular packing in thin films. The carbaldehyde group at the 3-position provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of functional materials.
9-Ethyl-9H-carbazole-3-carbaldehyde can serve as a key building block for the synthesis of more complex molecules for use in various layers of organic electronic devices, including as a host material in the emissive layer of OLEDs or as a component of the hole transport layer (HTL).[3][6][7] Its electron-withdrawing aldehyde group can influence the charge transfer characteristics of the molecule.[8]
Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
A common and efficient method for the formylation of electron-rich aromatic compounds like 9-ethyl-9H-carbazole is the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol describes the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde from 9-ethyl-9H-carbazole.
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a DMF solution of phosphorus oxychloride (POCl₃) (1.04 equivalents) to the cooled mixture.
-
Stir the reaction mixture for 10 hours at room temperature.
-
Pour the reaction mixture into ice water and stir for an additional 30 minutes.
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 9-ethyl-9H-carbazole-3-carbaldehyde.[2]
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde.
Fabrication of Organic Light-Emitting Diodes (OLEDs)
This section outlines a general protocol for the fabrication of a solution-processed OLED device. 9-Ethyl-9H-carbazole-3-carbaldehyde can be further functionalized to create an emissive material or a host for a phosphorescent dopant. This protocol assumes a derivative of 9-ethyl-9H-carbazole-3-carbaldehyde is used as the emissive layer.
Experimental Protocol: Solution-Processed OLED Fabrication
Device Architecture: ITO / PEDOT:PSS / Emissive Layer / LiF / Al[1][2]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Emissive material (a derivative of 9-ethyl-9H-carbazole-3-carbaldehyde) dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate at a specified temperature (e.g., 120°C) in a nitrogen-filled glovebox to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve the carbazole-based emissive material in an appropriate organic solvent.
-
Spin-coat the emissive layer on top of the PEDOT:PSS layer inside the glovebox.
-
Anneal the film to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporation chamber with a base pressure of <10⁻⁶ Torr.
-
Deposit a thin layer of lithium fluoride (LiF) as an electron injection layer.
-
Deposit a thicker layer of aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.
-
Diagram of OLED Fabrication Workflow:
Caption: Generalized workflow for fabricating a solution-processed OLED.
Characterization of Organic Electronic Devices
After fabrication, the performance of the organic electronic devices should be thoroughly characterized.
Key Characterization Techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current density, and luminance of OLEDs.
-
Electroluminescence (EL) Spectroscopy: To measure the emission spectrum and determine the color coordinates (CIE).
-
External Quantum Efficiency (EQE) and Power Efficiency: To evaluate the device's efficiency in converting electrical energy to light.
-
Atomic Force Microscopy (AFM): To study the surface morphology and roughness of the deposited thin films.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the synthesized materials.
Quantitative Data for Carbazole-Based OLEDs
| Device Configuration | Emitting Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Emission Color | Reference |
| ITO/PEDOT:PSS/EML/LiF/Al | (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2) | 4104 | 20.2 | 9.5 | Greenish-Blue | [1] |
| ITO/PEDOT:PSS/EML/LiF/Al | (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1) | 4130 | 19.3 | 8.6 | Greenish-Blue | [2] |
| ITO/PEDOT/NPB/EML/TPBi/LiF/Al | BCzB-PPI | 11,364 | - | 4.43 | Deep-Blue | [5] |
Note: The performance of devices is highly dependent on the specific molecular structure, device architecture, and fabrication conditions. The data presented here should be considered as a general guide.
Safety Precautions
-
Always work in a well-ventilated fume hood when handling organic solvents and reagents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Follow proper waste disposal procedures for all chemical waste.
These application notes and protocols provide a foundation for researchers to explore the potential of 9-ethyl-9H-carbazole-3-carbaldehyde and its derivatives in the exciting field of organic electronics. Further optimization of molecular design and device engineering will be crucial for achieving high-performance and stable organic electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde
Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for the synthesis of 9-ethyl-9H-carbazole-carbaldehydes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole?
The Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole predominantly yields 9-ethyl-9H-carbazole-3-carbaldehyde . The electron-donating nature of the nitrogen atom and the ethyl group directs the electrophilic substitution to the 3 and 6 positions of the carbazole ring, which are the most electronically enriched and sterically accessible. The formation of the 2-carbaldehyde isomer is not typically observed as a major product under standard Vilsmeier-Haack conditions.
Q2: What are the key reagents and their roles in this reaction?
The primary reagents are:
-
9-Ethyl-9H-carbazole: The substrate that undergoes formylation.
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Phosphorus oxychloride (POCl₃): An activating agent that reacts with DMF to form the Vilsmeier reagent.
-
N,N-Dimethylformamide (DMF): Serves as both a solvent and a reactant to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.
Q3: What are the common side reactions or byproducts?
The most common side reaction is di-formylation , leading to the formation of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde. This is more likely to occur with an excess of the Vilsmeier reagent or at higher reaction temperatures. In some cases, unreacted starting material may also be present in the final product mixture.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What is the best method for purifying the final product?
Recrystallization from ethanol is a highly effective method for purifying 9-ethyl-9H-carbazole-3-carbaldehyde, yielding a white solid product.[1] If significant amounts of byproducts are present, column chromatography on silica gel may be necessary.
II. Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole and provides potential solutions.
Table 1: Troubleshooting Common Reaction Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF. |
| Insufficient activation of the carbazole ring. | The Vilsmeier reagent is a weak electrophile; ensure the reaction is allowed to proceed for a sufficient amount of time.[2] | |
| Reaction temperature is too low. | While the initial formation of the Vilsmeier reagent is done at 0°C, the subsequent reaction with the carbazole may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature. | |
| Formation of Di-formylated Byproduct | Excess of Vilsmeier reagent (POCl₃ and DMF). | Use a stoichiometric amount or a slight excess of POCl₃ (e.g., 1.05 to 1.2 equivalents) relative to the 9-ethyl-9H-carbazole. |
| High reaction temperature or prolonged reaction time. | Maintain a controlled temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed. | |
| Incomplete Reaction (Starting material remains) | Insufficient amount of Vilsmeier reagent. | Ensure at least a stoichiometric amount of POCl₃ is used. |
| Short reaction time. | Increase the reaction time and monitor by TLC until the starting material is consumed. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | The crude product may contain impurities. Attempt purification by column chromatography before recrystallization. |
| Product is contaminated with colored impurities. | Treat the crude product with activated charcoal during the recrystallization process. |
III. Experimental Protocols
A. Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
This protocol is adapted from a literature procedure with a reported yield of 85%.[1]
Materials:
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9-Ethyl-9H-carbazole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Chloroform
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Sodium sulfate (Na₂SO₄), anhydrous
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Ethanol
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Ice
Procedure:
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In a round-bottom flask, dissolve 9-ethyl-9H-carbazole (1.0 eq) in anhydrous DMF.
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Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of POCl₃ (1.05 eq) in DMF to the cooled mixture with stirring.
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Continue stirring the reaction mixture at room temperature for 10 hours.
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After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.
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Extract the aqueous mixture with chloroform (3 x volume of aqueous layer).
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Combine the organic extracts and dry over anhydrous Na₂SO₄.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol to obtain 9-ethyl-9H-carbazole-3-carbaldehyde as a white solid.
Table 2: Example Reagent Quantities for the Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 9-Ethyl-9H-carbazole | 195.26 | 0.30 g | 1.54 mmol | 1.0 |
| POCl₃ | 153.33 | 0.24 g | 1.60 mmol | 1.04 |
| DMF | 73.09 | 10 mL | - | Solvent |
IV. Visualizing Reaction Logic and Workflow
A. Logical Flow for Troubleshooting Low Yield
References
purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | - Incorrect solvent choice.- Insufficient solvent volume. | - Select a more suitable solvent or solvent system (see table below).- Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | - The solution is supersaturated, and the product is coming out of solution above its melting point.- Presence of impurities that lower the melting point. | - Reheat the solution and add a small amount of additional solvent to reduce saturation.[1]- Allow the solution to cool more slowly.- Consider a preliminary purification step like a silica plug or charcoal treatment to remove impurities.[1] |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod to induce nucleation.[1]- Add a seed crystal of the pure compound.[1]- Place the solution in an ice bath or refrigerator for a longer period. |
| Low recovery of pure product. | - Too much solvent was used, leading to significant product loss in the mother liquor.[1]- The crystals were not completely collected during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution thoroughly in an ice bath before filtration to maximize crystal formation.- Wash the collected crystals with a minimal amount of cold solvent. |
| Crystals are colored or appear impure. | - Incomplete removal of colored impurities.- Co-precipitation of impurities with the product. | - Perform a hot filtration step to remove insoluble impurities.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A good starting point for carbazole derivatives is a hexane/ethyl acetate mixture.- Decrease the amount of crude material loaded onto the column. |
| The product does not elute from the column. | - The mobile phase is not polar enough.- The compound may have decomposed on the silica gel.[2] | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- Test the stability of your compound on a small amount of silica gel before running a column.[2] If it is unstable, consider using a different stationary phase like alumina.[3] |
| The product elutes too quickly (with the solvent front). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Streaking or tailing of bands on the column. | - The compound is not very soluble in the mobile phase.- The column was not packed properly. | - Choose a mobile phase in which the compound is more soluble.- Ensure the column is packed uniformly without any cracks or channels. |
| Cracks or channels appear in the silica bed. | - The column has run dry.- The packing has settled unevenly. | - Always keep the solvent level above the top of the silica gel.- Ensure the silica gel is fully settled before loading the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in this compound after synthesis?
A1: A common impurity in aromatic aldehydes is the corresponding carboxylic acid, formed by oxidation of the aldehyde group by air.[4][5]
Q2: How can I remove the carboxylic acid impurity before recrystallization or column chromatography?
A2: You can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a mild base like a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer, while the desired aldehyde remains in the organic layer.
Q3: What are some suitable recrystallization solvents for this compound?
A3: While a specific solvent for the 2-carbaldehyde isomer is not widely reported, ethanol has been successfully used for the recrystallization of the isomeric 9-ethyl-9H-carbazole-3-carbaldehyde.[6] Other common solvents for carbazole derivatives include ethyl acetate and toluene.[7][8] It is recommended to test a few solvents or solvent pairs on a small scale to find the optimal conditions.
| Solvent/Solvent System | Comments |
| Ethanol | Known to be effective for the 3-carbaldehyde isomer.[6] |
| Ethyl Acetate | A common solvent for the recrystallization of carbazole derivatives.[8] |
| Toluene | Can be effective but may require slower cooling to prevent oiling out. |
| Hexane/Ethyl Acetate | A good solvent system for adjusting polarity. |
| Hexane/Acetone | Another versatile solvent pair for recrystallization.[9] |
Q4: What is a good starting mobile phase for column chromatography of this compound?
A4: A mixture of hexane and ethyl acetate is a good starting point. You can begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and gradually increase the polarity of the mobile phase as needed. The optimal ratio should be determined by preliminary TLC analysis.
Q5: My aldehyde seems to be decomposing on the silica gel column. What can I do?
A5: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[5] If you observe decomposition, you can try neutralizing the silica gel by washing it with a solvent containing a small amount of a non-polar base like triethylamine before packing the column. Alternatively, you can use a different stationary phase such as neutral or basic alumina.[3]
Q6: Is there an alternative to column chromatography for purifying aldehydes?
A6: Yes, you can use the bisulfite adduct formation method.[5][10] In this technique, the aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows you to separate it from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by adding a base.[5]
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in different solvents at room temperature and upon heating.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
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Mobile Phase Selection: Determine the optimal mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound.
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Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. You may start with a less polar solvent system and gradually increase the polarity (gradient elution) to separate compounds with different polarities.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
common side products in the formylation of 9-ethylcarbazole and their removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of 9-ethylcarbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Vilsmeier-Haack formylation of 9-ethylcarbazole?
A1: The most prevalent side products in the Vilsmeier-Haack formylation of 9-ethylcarbazole are typically:
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Unreacted 9-Ethylcarbazole: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
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9-Ethyl-3,6-diformylcarbazole: Over-formylation, especially under forcing conditions such as elevated temperatures and prolonged reaction times, can lead to the formation of a di-formylated product. The 3 and 6 positions are electronically activated and sterically accessible, making them susceptible to a second formylation.
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Isomeric Mono-formylcarbazoles: While the 3-position is the most electronically favored site for electrophilic substitution on the 9-ethylcarbazole ring, minor amounts of other mono-formylated isomers (e.g., 1-formyl or 6-formyl) may be formed, though the 3- and 6-positions are the most reactive.
Q2: How can I minimize the formation of the di-formylated side product?
A2: To reduce the formation of 9-ethyl-3,6-diformylcarbazole, it is crucial to control the reaction conditions. Using a milder reaction temperature and a shorter reaction time will favor mono-formylation. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction at the optimal time to maximize the yield of the desired mono-formylated product and minimize over-reaction.
Q3: What are the recommended methods for removing these side products?
A3: A combination of purification techniques is generally effective:
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Recrystallization: This is a primary method for purifying the desired 3-formyl-9-ethylcarbazole. Ethanol is a commonly used solvent for this purpose.[1] Unreacted 9-ethylcarbazole and some isomeric impurities may be removed through this process.
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from both unreacted starting material and the di-formylated side product. A solvent system such as dichloromethane can be used as the eluent.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 3-formyl-9-ethylcarbazole | Incomplete reaction. | Increase the reaction time or temperature cautiously, while monitoring for the formation of the di-formylated product. Ensure the Vilsmeier reagent was properly formed and is active. |
| Decomposition of the product during workup. | Ensure the reaction mixture is poured into ice-water during workup to control the hydrolysis of the iminium salt intermediate. Maintain a low temperature during the initial stages of the workup. | |
| Presence of significant amount of 9-ethyl-3,6-diformylcarbazole | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and/or shorten the reaction time. Monitor the reaction progress closely using TLC. |
| Difficulty in separating the desired product from unreacted starting material | Similar polarities of the two compounds. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Multiple recrystallizations may also be effective. |
| Formation of unidentified impurities | Decomposition of reagents or starting material. | Use freshly distilled/purified reagents (DMF, POCl₃). Ensure the 9-ethylcarbazole starting material is pure. |
| Side reactions due to moisture. | Conduct the reaction under anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen). |
Quantitative Data Summary
| Product | Reported Yield | Purification Method | Reference |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | 85% | Recrystallization from ethanol | [1] |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | 50% | Silica-gel column chromatography | [2] |
| 9-Ethyl-3,6-diformyl-9H-carbazole | Not specified | Silica-gel column chromatography | [1] |
Experimental Protocols
Protocol 1: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde[1]
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Reagent Preparation: Dissolve 9-ethyl-9H-carbazole (0.30 g, 1.54 mmol) in N,N-dimethylformamide (DMF, 10 ml).
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Reaction Setup: Cool the mixture to 273 K (0 °C).
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Addition of Vilsmeier Reagent: Slowly add a DMF solution of POCl₃ (0.24 g, 1.60 mmol).
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Reaction: Stir the mixture for 10 hours.
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Workup: Pour the reaction mixture into ice water and stir for an additional 0.5 hours.
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Extraction: Extract the solution with chloroform.
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Drying: Dry the organic layer over Na₂SO₄.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol to afford the title compound.
Protocol 2: Synthesis of 9-Ethyl-3,6-diformyl-9H-carbazole (Side Product)[1]
-
Vilsmeier Reagent Formation: In an ice bath, add anhydrous DMF (22 mL, 0.3 mol) dropwise to POCl₃ (28 ml, 0.3 mol) with stirring. A white precipitate should form after about 30 minutes.
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Addition of Starting Material: Add a solution of 9-ethylcarbazole (3.155 g, 16 mmol) in DMF (20 mL).
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Reaction: Slowly heat the reaction mixture to 373 K (100 °C) and stir at this temperature for 30 hours.
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Cooling and Workup: Cool the mixture to room temperature and pour the viscous product into ice-water. Adjust the pH of the solution to 8 by adding aqueous sodium hydroxide and sodium bicarbonate. Stir for another 2 hours at room temperature.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 100 ml).
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Washing and Drying: Combine the organic layers and wash three times with 100 mL of water, then dry over anhydrous magnesium sulfate.
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Purification: Evaporate the solvent under reduced pressure. Dissolve the residue in a minimal amount of dichloromethane and purify by silica-gel column chromatography using dichloromethane as the eluent. Recrystallize the product from dichloromethane to obtain high-quality dark yellow crystals.
Visualizations
Caption: Experimental workflow for the formylation of 9-ethylcarbazole and purification of the product.
Caption: Troubleshooting logic for the formylation of 9-ethylcarbazole.
References
troubleshooting low reactivity of 9-ethyl-9H-carbazole-2-carbaldehyde in subsequent reactions
Welcome to the technical support center for 9-ethyl-9H-carbazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the reactivity of this compound in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in subsequent reactions?
A1: The low reactivity of this compound can be attributed to several factors:
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Electronic Effects: The carbazole ring system is electron-rich. The nitrogen atom can donate electron density to the aromatic system via resonance, which can decrease the electrophilicity of the carbonyl carbon in the aldehyde group. This makes it less susceptible to nucleophilic attack.
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Steric Hindrance: The bulky carbazole moiety, particularly with the ethyl group at the 9-position, may sterically hinder the approach of nucleophiles to the aldehyde group.
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Reaction Conditions: Suboptimal reaction conditions, such as inappropriate solvent, temperature, catalyst, or reagents, can lead to poor yields or failed reactions.
Q2: How can I increase the yield of my Wittig reaction with this compound?
A2: To improve the yield of your Wittig reaction, consider the following troubleshooting steps:
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Use a more reactive ylide: Non-stabilized ylides are more reactive than stabilized ones.[1] If you are using a stabilized ylide (e.g., one with an ester or ketone group), switching to a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) may improve the yield.
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Employ a stronger base: For the deprotonation of the phosphonium salt to form the ylide, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is often necessary, especially for less acidic phosphonium salts.
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Increase the reaction temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reactivity barrier.
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Use a polar aprotic solvent: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used for Wittig reactions.
Q3: My Knoevenagel condensation with this compound is not proceeding. What can I do?
A3: For challenging Knoevenagel condensations with electron-rich aldehydes, the following adjustments can be beneficial:
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Use a more effective catalyst: While weak bases like piperidine or pyridine are common, for unreactive aldehydes, stronger catalysts or the use of a Lewis acid co-catalyst might be necessary.
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Employ the Doebner modification: If you are using malonic acid, conducting the reaction in pyridine at elevated temperatures can facilitate both the condensation and subsequent decarboxylation.
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Water removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.
-
Microwave irradiation: This technique can sometimes accelerate slow reactions and improve yields.
Q4: I am having trouble with the reductive amination of this compound. What are some common issues and solutions?
A4: Reductive amination involves two key steps: imine formation and reduction. Problems can arise in either step.
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Inefficient imine formation: The equilibrium for imine formation with electron-rich aldehydes can be unfavorable.
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Use a dehydrating agent: Molecular sieves can be added to the reaction mixture to remove water and drive the imine formation.
-
Acid catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine.
-
-
Slow reduction of the imine:
-
Choice of reducing agent: Sodium triacetoxyborohydride (STAB) is a mild and often effective reducing agent for one-pot reductive aminations. For more difficult cases, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) might be required. However, be mindful that NaBH₃CN can also reduce the starting aldehyde if the imine formation is slow.[2] A stepwise procedure, where the imine is formed first, followed by the addition of a reducing agent like sodium borohydride (NaBH₄), can be a good alternative.[3]
-
Troubleshooting Guides
Low Reactivity in Wittig Reactions
Unsuccessful Knoevenagel Condensation
Issues with Reductive Amination
Data Presentation
The following tables provide illustrative examples of how reaction conditions can influence the yield of reactions with electron-rich aromatic aldehydes like this compound. The yield percentages are representative and intended for comparison purposes.
Table 1: Illustrative Wittig Reaction Conditions and Yields
| Entry | Ylide Type | Base | Temperature (°C) | Solvent | Representative Yield (%) |
| 1 | Stabilized | Et₃N | 25 | CH₂Cl₂ | < 10 |
| 2 | Stabilized | NaH | 60 | THF | 30-40 |
| 3 | Non-stabilized | n-BuLi | 0 to 25 | THF | 60-70 |
| 4 | Non-stabilized | n-BuLi | 60 | THF | > 80 |
Table 2: Illustrative Knoevenagel Condensation Conditions and Yields
| Entry | Active Methylene Compound | Catalyst | Water Removal | Temperature (°C) | Representative Yield (%) |
| 1 | Malononitrile | Piperidine | No | 80 | 20-30 |
| 2 | Malononitrile | Piperidine | Dean-Stark | 110 | 70-80 |
| 3 | Diethyl malonate | TiCl₄/Et₃N | No | 25 | 40-50 |
| 4 | Malonic acid | Pyridine | - | 115 | > 90 (Doebner) |
Table 3: Illustrative Reductive Amination Conditions and Yields
| Entry | Amine | Reducing Agent | Additive | Procedure | Representative Yield (%) |
| 1 | Aniline | NaBH(OAc)₃ | None | One-pot | 30-40 |
| 2 | Aniline | NaBH(OAc)₃ | Acetic Acid | One-pot | 60-70 |
| 3 | Benzylamine | NaBH₄ | None | Stepwise | 70-80 |
| 4 | Morpholine | NaBH₃CN | Molecular Sieves | One-pot | > 85 |
Experimental Protocols
General Protocol for a Wittig Reaction with a Non-Stabilized Ylide
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate triphenylphosphonium salt (1.1 eq.).
-
Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
-
General Protocol for a Knoevenagel Condensation (Doebner Modification)
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and malonic acid (1.5 eq.).
-
Add pyridine as the solvent.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-4 hours. Monitor the reaction by TLC. The evolution of CO₂ indicates the progress of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine and precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated carboxylic acid.
-
General Protocol for a One-Pot Reductive Amination
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq.), the desired amine (1.1 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add activated molecular sieves (3Å or 4Å).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq.).
-
-
Imine Formation:
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine.
-
References
optimizing reaction conditions for derivatization of 9-ethyl-9H-carbazole-2-carbaldehyde
Technical Support Center: Derivatization of 9-Ethyl-9H-carbazole-2-carbaldehyde
Welcome to the technical support center for the derivatization of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the derivatization of this compound.
Q1: My Knoevenagel condensation reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Knoevenagel condensations are typically due to suboptimal reaction conditions. Here are several factors to consider for optimization:
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Catalyst Choice: The reaction is usually catalyzed by a weak base.[1] Piperidine, pyridine, or ammonium salts are common choices.[2] If your current catalyst is ineffective, consider switching to a different one or using a Lewis acid like ZnCl₂ or a solid catalyst like Al₂O₃.[2]
-
Solvent: The choice of solvent is critical. While ethanol is frequently used, aprotic solvents like toluene or solvent-free conditions can sometimes improve yields by facilitating water removal.[3][4]
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Water Removal: The Knoevenagel condensation is a dehydration reaction.[1][5] The presence of water can inhibit the reaction. Using a Dean-Stark apparatus when reacting in toluene or adding molecular sieves can effectively remove water and drive the reaction to completion.
-
Temperature and Reaction Time: Ensure the reaction is running at the optimal temperature. For many condensations, refluxing for several hours is necessary.[3][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition.
-
Reagent Purity: Impurities in the this compound or the active methylene compound can interfere with the reaction. Ensure your starting materials are pure before beginning the experiment.
Q2: I am observing multiple spots on my TLC plate after a Wittig reaction. How can I improve the purity of my alkene product?
A2: The presence of multiple spots suggests side reactions or incomplete conversion. Key factors for a clean Wittig reaction include:
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Ylide Formation: Ensure the complete formation of the phosphonium ylide before adding the aldehyde. This is typically done by reacting a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[7][8] Incomplete ylide formation can lead to unreacted starting materials.
-
Base Selection: The choice of base is crucial. For stabilized ylides (containing electron-withdrawing groups), weaker bases may suffice. For non-stabilized ylides, a strong base is necessary to ensure complete deprotonation.[9]
-
Reaction Conditions: Wittig reactions are often performed under anhydrous and inert conditions (e.g., under nitrogen or argon) to prevent the quenching of the highly basic and reactive ylide.
-
Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide.[10] This can often be removed by careful column chromatography or by precipitation from a nonpolar solvent like hexanes, as it has low solubility in such solvents.[10]
Q3: How can I control the stereoselectivity (E/Z isomer ratio) of the alkene formed in my Wittig reaction?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:
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Non-Stabilized Ylides: Ylides that are not stabilized by resonance (e.g., where the group attached to the carbanion is an alkyl group) typically lead to the (Z)-alkene as the major product.[9] This is because the reaction proceeds rapidly through a specific cycloaddition pathway.[9]
-
Stabilized Ylides: Ylides that are stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone) are more stable and react more slowly. This allows for equilibration of intermediates, leading predominantly to the thermodynamically more stable (E)-alkene.[9]
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Schlosser Modification: For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. This involves using an excess of a lithium salt at low temperatures to influence the intermediate betaines before the final elimination step.
Q4: My reductive amination is producing significant amounts of the secondary amine (dialkylation). How can I favor the formation of the primary amine?
A4: Over-alkylation is a common issue in reductive amination.[11] To favor mono-alkylation:
-
Stoichiometry Control: Use a large excess of the amine relative to the aldehyde. This increases the probability that the aldehyde will react with the starting amine rather than the newly formed primary amine product.
-
Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less reactive and can selectively reduce the iminium ion in the presence of the aldehyde, minimizing side reactions.[12] Sodium cyanoborohydride (NaBH₃CN) is also effective.[12]
-
One-Pot vs. Stepwise: While one-pot procedures are convenient, a stepwise approach can offer better control. First, form the imine by reacting the aldehyde and amine (often with a dehydrating agent or azeotropic removal of water), and then add the reducing agent in a separate step.[11][13]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical conditions for common derivatization reactions involving aromatic aldehydes, which can be adapted for this compound.
Table 1: Knoevenagel Condensation Conditions
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Malononitrile | Ni(NO₃)₂·6H₂O (5%) | Water | Room Temp | 0.1-0.5 | 90-95[2] |
| Ethyl Cyanoacetate | DIPEAc | None | 80-85 | 1-2 | 85-94[14] |
| Thiobarbituric Acid | Piperidine | Ethanol | Reflux | 3 | >90 |
| Malonic Acid (Doebner) | Pyridine | Pyridine | Reflux | 2-4 | 70-85[1] |
Table 2: Wittig Reaction Conditions
| Ylide Type | Base | Solvent | Temperature (°C) | Time (h) | Predominant Isomer |
| Non-stabilized (e.g., Ph₃P=CH₂) | n-BuLi / t-BuOK | THF / Ether | -78 to RT | 1-4 | Z-alkene[8][9] |
| Stabilized (e.g., Ph₃P=CHCO₂Et) | NaH / NaOMe | DMF / DMSO | Room Temp to 80 | 2-12 | E-alkene[9] |
| Solvent-Free | None (Melt) | None | 120 | 0.25 | E-alkene (stabilized)[10] |
Table 3: Reductive Amination Conditions
| Amine Source | Reducing Agent | Solvent | Additive/Catalyst | Temperature (°C) |
| NH₄OAc | NaBH₃CN | Methanol | None | Room Temp |
| Primary/Secondary Amine | NaBH(OAc)₃ | Dichloroethane (DCE) | Acetic Acid (cat.) | Room Temp |
| Aqueous NH₃ | H₂ | Water/Ethanol | Co nanoparticles | 80 |
| Ammonium Formate | None (H₂ source) | Isopropanol | Cp*Ir complex | 80-100 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
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Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in 15 mL of ethanol.
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Catalyst Addition: Add 3-4 drops of piperidine to the mixture.
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Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate. If not, pour the mixture into cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure derivative.
Protocol 2: Wittig Reaction with a Stabilized Ylide
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Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol). Wash the NaH with dry hexanes to remove the oil. Add 10 mL of dry THF. To this suspension, add (carbethoxymethylene)triphenylphosphorane (1.2 mmol) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 mmol) in 5 mL of dry THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
Protocol 3: One-Pot Reductive Amination
-
Setup: To a solution of this compound (1.0 mmol) and a primary amine (e.g., benzylamine, 1.2 mmol) in 15 mL of 1,2-dichloroethane (DCE), add 2-3 drops of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) to the mixture in one portion.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes.
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Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualized Workflows and Logic
Troubleshooting Workflow for Low Reaction Yield
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. ijcps.org [ijcps.org]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
stability and degradation issues of 9-ethyl-9H-carbazole-2-carbaldehyde under ambient conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation issues of 9-ethyl-9H-carbazole-2-carbaldehyde under ambient conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under ambient conditions?
A1: The primary stability concern for this compound, like many aromatic aldehydes, is its susceptibility to oxidation.[1] The aldehyde functional group (-CHO) can be oxidized to a carboxylic acid group (-COOH), forming 9-ethyl-9H-carbazole-2-carboxylic acid. This degradation can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]
Q2: How can I visually identify potential degradation of my this compound sample?
A2: While a definitive identification of degradation requires analytical techniques, some visual cues may suggest a problem. These can include a change in color of the solid material, or the appearance of crystalline precipitates in a solution, which could be the less soluble carboxylic acid degradation product. However, significant degradation can occur without obvious visual changes.
Q3: What are the recommended storage conditions to ensure the stability of this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[2][3] It is advisable to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen and light.[2][4] For long-term storage, refrigeration (2-8 °C) is recommended.[3][4]
Q4: Can the solvent I use for my experiments affect the stability of this compound?
A4: Yes, the choice of solvent can impact stability. Protic solvents, especially if not properly dried, may facilitate certain degradation pathways. It is crucial to use high-purity, anhydrous solvents. Additionally, some solvents can be prone to peroxide formation over time (e.g., THF, diethyl ether), and these peroxides can accelerate the oxidation of the aldehyde. Always use freshly distilled or inhibitor-free solvents when peroxide formation is a concern.
Q5: Are there any known incompatible materials or reagents with this compound?
A5: Strong oxidizing agents should be avoided as they will readily oxidize the aldehyde group.[1] Additionally, prolonged exposure to strong acids or bases may catalyze other reactions or degradation pathways.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpectedly low yield in a reaction where the aldehyde is a starting material.
| Possible Cause | Troubleshooting Step |
| Degradation of the starting material. | Verify the purity of your this compound using techniques like NMR, HPLC, or melting point analysis before use. |
| Reaction with atmospheric oxygen. | Ensure your reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use degassed solvents. |
| Incompatibility with reaction conditions. | Review the pH and temperature of your reaction. Aromatic aldehydes can be sensitive to extreme conditions. |
Issue 2: Appearance of an unknown impurity in post-reaction analysis (e.g., by TLC, LC-MS, or NMR).
| Possible Cause | Troubleshooting Step |
| Oxidation to 9-ethyl-9H-carbazole-2-carboxylic acid. | Characterize the impurity. The carboxylic acid will have a different retention time in HPLC and distinct signals in NMR (e.g., disappearance of the aldehyde proton signal, appearance of a carboxylic acid proton signal). |
| Side reactions involving the aldehyde group. | The aldehyde group is reactive and can participate in various side reactions.[5] Analyze the reaction byproducts to understand the nature of the side reactions and adjust reaction conditions accordingly (e.g., temperature, stoichiometry). |
Issue 3: Inconsistent experimental results over time.
| Possible Cause | Troubleshooting Step |
| Gradual degradation of the stock supply. | Re-evaluate the purity of your stock of this compound. If degradation is confirmed, it may be necessary to purify the existing stock or purchase a new batch. Implement stricter storage conditions for the new material. |
| Variability in ambient laboratory conditions. | Monitor and control laboratory conditions such as temperature and humidity, as these can affect reaction rates and compound stability.[1] |
Data Presentation
The following table summarizes hypothetical stability data for this compound under various conditions. This data is illustrative and intended to highlight the importance of proper storage. Actual degradation rates should be determined experimentally.
| Condition | Temperature | Time | Purity (%) | Major Degradation Product |
| Ambient, exposed to air and light | 25°C | 1 month | 95 | 9-ethyl-9H-carbazole-2-carboxylic acid |
| Ambient, in sealed amber vial | 25°C | 1 month | >99 | - |
| Refrigerated, in sealed amber vial under N₂ | 4°C | 6 months | >99 | - |
| Elevated temperature, exposed to air | 40°C | 1 week | 90 | 9-ethyl-9H-carbazole-2-carboxylic acid |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
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Preparation of Standards: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a standard of the potential degradation product, 9-ethyl-9H-carbazole-2-carboxylic acid, in the same manner.
-
Sample Preparation:
-
Time Zero: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) and inject it into the HPLC system to obtain the initial purity profile.
-
Stability Samples: Aliquot the stock solution into several vials. Expose these vials to the conditions being tested (e.g., ambient light and air, elevated temperature).
-
-
HPLC Analysis: At specified time points (e.g., 1 day, 1 week, 1 month), dilute an aliquot of each stability sample to the working concentration and analyze by HPLC.
-
Data Analysis: Compare the chromatograms of the stability samples to the time-zero sample. Quantify the decrease in the peak area of this compound and the increase in the peak area of any degradation products.
Mandatory Visualization
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for stability assessment.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 9H-Carbazole-3-carbaldehyde | 51761-07-0 | Benchchem [benchchem.com]
preventing over-formylation in the synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 9-ethyl-9H-carbazole-carbaldehydes, with a focus on preventing over-formylation and controlling regioselectivity in the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole under standard conditions?
Under typical Vilsmeier-Haack conditions, the electrophilic substitution on the 9-ethyl-9H-carbazole ring is primarily directed by the electron-donating nitrogen atom. This results in formylation at the electron-rich positions, with the major product being 9-ethyl-9H-carbazole-3-carbaldehyde .[1][2] Further formylation, if it occurs, will likely be at the C-6 position to yield 9-ethyl-3,6-diformyl-9H-carbazole.[3]
Q2: How can I minimize the formation of the diformylated byproduct, 9-ethyl-3,6-diformyl-9H-carbazole?
Over-formylation is a common issue when the carbazole nucleus is strongly activated. To minimize the formation of the diformyl byproduct, consider the following adjustments to your protocol:
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Stoichiometry of the Vilsmeier Reagent: Carefully control the molar equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF). Use of a slight excess (e.g., 1.05 to 1.5 equivalents) relative to the 9-ethyl-9H-carbazole is often sufficient for mono-formylation. A large excess of the reagent will significantly increase the likelihood of diformylation.
-
Reaction Temperature: Maintain a low reaction temperature. Initiating the reaction at 0°C and allowing it to proceed at or below room temperature can help to control the reactivity and improve selectivity for the mono-formylated product.[1][2] High temperatures (e.g., reflux) can promote over-formylation.[3]
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Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Once the starting material is consumed, quenching the reaction promptly can prevent the formation of the second formyl group. Prolonged reaction times increase the risk of over-formylation.
Q3: Is it possible to synthesize 9-ethyl-9H-carbazole-2-carbaldehyde using the Vilsmeier-Haack reaction?
Direct synthesis of the 2-carbaldehyde isomer via the Vilsmeier-Haack reaction is challenging due to the electronic preference for substitution at the C-3 and C-6 positions. While there are no readily available, specific protocols for the C-2 formylation of 9-ethyl-9H-carbazole using this method, achieving some level of C-2 substitution might be possible by manipulating steric and kinetic factors. For instance, employing a bulkier Vilsmeier reagent or running the reaction under kinetic control (very low temperatures and short reaction times) could potentially favor the less electronically favored but sterically more accessible C-2 position. However, this would likely result in a mixture of isomers requiring careful separation. Alternative synthetic routes, such as ortho-lithiation followed by quenching with a formylating agent, or more advanced catalytic methods, may be more effective for obtaining the pure C-2 isomer. A rhodium(III)-catalyzed cross-coupling reaction has been reported for the synthesis of C2-formylated carbazoles, offering a potential alternative strategy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the Vilsmeier reagent. 2. Deactivation of the Vilsmeier reagent by moisture. 3. Insufficient reaction temperature or time. | 1. Ensure the POCl₃ is fresh and the DMF is anhydrous. The Vilsmeier reagent should be prepared in situ just before the addition of the carbazole substrate. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware. 3. While low temperatures are recommended to prevent over-formylation, if no reaction occurs, a gradual increase in temperature (e.g., to room temperature or slightly above) may be necessary. Monitor closely by TLC. |
| Significant Over-formylation (High levels of 9-ethyl-3,6-diformyl-9H-carbazole) | 1. Excess Vilsmeier reagent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Reduce the molar equivalents of POCl₃ and DMF to 1.05-1.2 equivalents relative to the carbazole. 2. Maintain the reaction temperature at 0°C for the initial addition and let it slowly warm to room temperature. Avoid external heating. 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Formation of a Mixture of Isomers (e.g., C-3 and C-2) | 1. Reaction conditions promoting non-selective formylation. | 1. To favor the thermodynamically stable C-3 isomer, slightly elevated temperatures and longer reaction times might be beneficial, though this risks over-formylation. 2. To attempt to favor the kinetically controlled C-2 isomer, use very low temperatures (e.g., -20°C to 0°C) and quench the reaction at low conversion. 3. Isomers will likely require careful purification by column chromatography on silica gel, potentially with a gradient elution system. |
| Complex Product Mixture / Tar Formation | 1. Reaction temperature is too high. 2. Impure starting materials. 3. Uncontrolled addition of reagents. | 1. Strictly control the temperature, especially during the exothermic formation of the Vilsmeier reagent and its addition to the carbazole solution. 2. Ensure the 9-ethyl-9H-carbazole is pure. Recrystallize if necessary. 3. Add the Vilsmeier reagent to the carbazole solution slowly and dropwise with efficient stirring. |
Experimental Protocols
Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde
This protocol is adapted from a reported synthesis and is optimized for the selective formation of the C-3 isomer.[1][2]
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 9-ethyl-9H-carbazole | 195.26 | 1.0 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 0.86 mL (1.42 g) | 1.8 |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL (solvent) | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 mL).
-
Cool the flask to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (0.86 mL) dropwise to the cold DMF with vigorous stirring. A white solid may form. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
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In a separate flask, dissolve 9-ethyl-9H-carbazole (1.0 g) in anhydrous DMF (5 mL).
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Add the solution of 9-ethyl-9H-carbazole dropwise to the Vilsmeier reagent at 0°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
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Once the starting material is consumed (typically after 2-4 hours), carefully pour the reaction mixture into a beaker containing crushed ice (approx. 50 g).
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
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Extract the aqueous mixture with dichloromethane (3 x 25 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 9-ethyl-9H-carbazole-3-carbaldehyde as a solid.
Visualizations
Reaction Pathway for the Formylation of 9-Ethyl-9H-carbazole
Caption: Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole.
Troubleshooting Workflow for Over-formylation
Caption: Troubleshooting workflow for over-formylation.
References
challenges in scaling up the synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 9-ethyl-9H-carbazole, using a Vilsmeier reagent.
Q2: How is the Vilsmeier reagent prepared?
A2: The Vilsmeier reagent is typically prepared in situ by reacting a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][2] The resulting electrophilic species is the N,N-dimethylchloroiminium ion, which then acts as the formylating agent.
Q3: What are the typical starting materials and reagents for this synthesis?
A3: The primary starting material is 9-ethyl-9H-carbazole. The reagents required for the Vilsmeier-Haack formylation include N,N-dimethylformamide (DMF) as both a solvent and a reagent, and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.[5]
Q4: What is a typical yield for the synthesis of this compound?
A4: A reported yield for the laboratory-scale synthesis of this compound is approximately 85%.[5] However, yields can vary depending on the scale, purity of reagents, and reaction conditions.
Q5: How is the final product typically purified?
A5: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol.[5] For higher purity, silica gel column chromatography may also be employed.[6]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction has been stirred for a sufficient amount of time (e.g., 10 hours or more)[5].- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Moisture in reagents or glassware | - Use anhydrous DMF and ensure all glassware is thoroughly dried before use. Moisture can quench the Vilsmeier reagent. |
| Degraded POCl₃ | - Use a fresh bottle of phosphorus oxychloride. POCl₃ is sensitive to moisture and can degrade over time. |
| Incorrect stoichiometry | - Carefully check the molar ratios of the reactants. A slight excess of the Vilsmeier reagent may be beneficial. |
| Sub-optimal reaction temperature | - The initial addition of POCl₃ should be done at a low temperature (e.g., 0°C or 273 K) to control the exothermic reaction[5]. The reaction may then be allowed to proceed at room temperature or with gentle heating. |
Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Presence of starting material | - If TLC indicates the presence of unreacted 9-ethyl-9H-carbazole, consider extending the reaction time or increasing the amount of Vilsmeier reagent.- Optimize the purification process, such as using a different recrystallization solvent or employing column chromatography. |
| Formation of side products | - The Vilsmeier-Haack reaction can sometimes lead to side products.[7] Careful control of the reaction temperature and stoichiometry is crucial.- Purification by column chromatography is often effective in separating isomers or other impurities. |
| Colored impurities | - The reaction mixture can sometimes be dark and viscous.[1] Treat the crude product with activated charcoal during recrystallization to remove colored impurities.- Ensure thorough washing of the crude product after quenching the reaction with water. |
Experimental Protocols
Synthesis of 9-ethyl-9H-carbazole
A general procedure for the synthesis of 9-ethyl-9H-carbazole involves the reaction of carbazole with bromoethane in the presence of a base.[8]
-
Dissolve carbazole, potassium hydroxide, and bromoethane in DMF.
-
Stir the mixture overnight at 60°C.
-
Pour the reaction mixture into brine and wash.
-
Extract the product with methylene chloride.
-
Dry the organic extracts with MgSO₄ and concentrate using a rotary evaporator.
-
Purify the solid residue by recrystallization from ethanol.
Synthesis of this compound via Vilsmeier-Haack Reaction
The following is a typical laboratory-scale procedure for the formylation of 9-ethyl-9H-carbazole.[5]
-
Dissolve 9-ethyl-9H-carbazole (1.54 mmol) in N,N-dimethylformamide (10 ml).
-
Cool the mixture to 273 K (0°C).
-
Slowly add a DMF solution of POCl₃ (1.60 mmol).
-
Stir the reaction mixture for 10 hours.
-
Pour the mixture into ice water and continue stirring for 30 minutes.
-
Extract the product with chloroform and dry the organic layer over Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the final product.
Quantitative Data Summary
| Product | Starting Material | Reaction | Yield | Reference |
| This compound | 9-ethyl-9H-carbazole | Vilsmeier-Haack | 85% | [5] |
| 9-ethyl-carbazole | Carbazole | N-alkylation | 85.6% | [8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
techniques for monitoring the progress of reactions involving 9-ethyl-9H-carbazole-2-carbaldehyde
Welcome to the technical support center for monitoring reactions involving 9-ethyl-9H-carbazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis and monitoring of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole to produce this compound?
A1: The most common and effective methods for monitoring this reaction are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of speed, resolution, and the level of detail provided.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?
A2: TLC is a quick and simple method to qualitatively track the disappearance of the starting material (9-ethyl-9H-carbazole) and the appearance of the product (this compound). A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The positions of the spots corresponding to the starting material and product are then visualized, typically under UV light.
Q3: What is a good starting solvent system for TLC analysis of this reaction?
A3: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent like ethyl acetate or dichloromethane. The aldehyde product is more polar than the starting material, so it will have a lower Rf value. You can adjust the ratio of the solvents to achieve good separation between the spots. For example, a starting ratio of 9:1 or 8:2 hexane:ethyl acetate is recommended.
Q4: When is HPLC a better choice for reaction monitoring?
A4: HPLC is preferred when a more quantitative and precise measurement of the reaction progress is required. It provides excellent resolution of the reactant, product, and any potential impurities or byproducts. This is particularly useful for kinetic studies or when optimizing reaction conditions.
Q5: What type of HPLC column and mobile phase should I use?
A5: A reverse-phase C18 column is a suitable choice for separating the relatively non-polar carbazole derivatives. A gradient elution with a mobile phase consisting of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape, is a good starting point.
Q6: How can NMR spectroscopy be used to monitor the reaction in real-time?
A6: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction directly in the NMR tube. By taking spectra at different time points, you can observe the decrease in the intensity of signals corresponding to the starting material and the simultaneous increase in the intensity of characteristic signals of the product. The aldehyde proton signal of the product, which appears at a very distinct downfield shift (around 10 ppm), is an excellent diagnostic peak to monitor.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is highly polar or acidic/basic.- Inappropriate solvent system. | - Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.- Adjust the polarity of the solvent system. |
| Spots are not moving from the baseline (Rf = 0) | - The developing solvent is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are running at the solvent front (Rf = 1) | - The developing solvent is too polar. | - Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate). |
| Poor separation between starting material and product spots | - The polarity of the solvent system is not optimized. | - Perform a gradient of solvent systems to find the optimal polarity for separation. Try different solvent combinations (e.g., dichloromethane/hexane). |
| Faint or no visible spots | - The sample is too dilute.- The compound does not visualize under UV light. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain (e.g., potassium permanganate or iodine) to visualize the spots. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Peak tailing | - Interaction of the analyte with active sites on the column.- Column overload.- Inappropriate mobile phase pH. | - Add a modifier like trifluoroacetic acid (TFA) to the mobile phase.- Inject a smaller volume or a more dilute sample.- Adjust the pH of the mobile phase. |
| Poor peak resolution | - Inefficient column.- Inappropriate mobile phase composition or gradient. | - Use a new or different column.- Optimize the mobile phase composition and the gradient profile. |
| Drifting baseline | - Column not equilibrated.- Changes in mobile phase composition.- Detector temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase and degas it thoroughly.- Use a column oven to maintain a constant temperature. |
| Ghost peaks | - Carryover from a previous injection.- Contamination in the sample or mobile phase. | - Run a blank injection with a strong solvent to clean the injector and column.- Use high-purity solvents and filter your samples. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Broad peaks | - Presence of paramagnetic impurities.- Sample viscosity is too high.- Poor shimming of the magnet. | - Filter the sample through a small plug of silica gel.- Dilute the sample.- Re-shim the spectrometer. |
| Low signal-to-noise ratio | - The sample is too dilute.- Insufficient number of scans. | - Use a more concentrated sample if possible.- Increase the number of scans acquired. |
| Overlapping signals | - Similar chemical environments of protons. | - Use a higher field NMR spectrometer for better dispersion.- Consider 2D NMR techniques (e.g., COSY, HSQC) for more detailed structural information. |
Experimental Protocols
Protocol 1: Monitoring the Vilsmeier-Haack Reaction by TLC
-
Preparation:
-
Prepare a TLC developing chamber with a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere.
-
On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
-
Spotting:
-
Using a capillary tube, take a small aliquot of the reaction mixture.
-
Spot the reaction mixture on the baseline.
-
On the same plate, spot a reference sample of your starting material (9-ethyl-9H-carbazole).
-
-
Development:
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The carbazole derivatives are typically UV-active.
-
-
Analysis:
-
The starting material, being less polar, will have a higher Rf value than the more polar aldehyde product. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify.
-
Protocol 2: General HPLC Method for Reaction Monitoring
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 254 nm.
-
-
Gradient Program:
-
Start with a gradient of 50% B, increasing to 100% B over 10 minutes. Hold at 100% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes before the next injection.
-
-
Sample Preparation:
-
Take a small aliquot of the reaction mixture (e.g., 10 µL) and dilute it with the initial mobile phase composition (e.g., in 1 mL).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample. The product, this compound, is expected to have a longer retention time than the starting material, 9-ethyl-9H-carbazole, due to its increased polarity. Monitor the peak areas to quantify the conversion.
-
Protocol 3: ¹H NMR for Reaction Monitoring
-
Sample Preparation:
-
At desired time points, take a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or a suitable quenching agent).
-
Extract the organic components and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Analysis:
-
Monitor the disappearance of signals corresponding to the starting material, 9-ethyl-9H-carbazole (e.g., aromatic protons).
-
Monitor the appearance and increase in intensity of the characteristic signals for the product, this compound. The most diagnostic signal is the aldehyde proton, which will appear as a singlet around δ 10.0 ppm. The aromatic protons will also show a shift in their positions and splitting patterns upon formylation.
-
Data Presentation
Table 1: Expected Relative Polarity and TLC Rf Values
| Compound | Structure | Relative Polarity | Expected Rf (8:2 Hexane:EtOAc) |
| 9-ethyl-9H-carbazole (Starting Material) | Less Polar | ~0.7 - 0.8 | |
| This compound (Product) | More Polar | ~0.3 - 0.4 |
Note: Rf values are estimates and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: Key ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 9-ethyl-9H-carbazole | Aromatic-H | 7.2 - 8.1 | Multiplet |
| -CH₂- | ~4.3 | Quartet | |
| -CH₃ | ~1.4 | Triplet | |
| This compound | Aldehyde-H | ~10.0 | Singlet |
| Aromatic-H | 7.3 - 8.5 | Multiplet | |
| -CH₂- | ~4.4 | Quartet | |
| -CH₃ | ~1.5 | Triplet |
Visualizations
Caption: Workflow for monitoring the progress of reactions involving this compound.
Caption: Troubleshooting logic for common issues encountered during TLC analysis.
Validation & Comparative
comparison of the photophysical properties of 9-ethyl-9H-carbazole-2-carbaldehyde with other carbazole aldehydes
A detailed examination of 9-ethyl-9H-carbazole-2-carbaldehyde in comparison to other key carbazole aldehydes reveals distinct photophysical behaviors influenced by the position of the aldehyde group and N-alkylation. This guide provides a comprehensive overview of their absorption and emission characteristics, supported by experimental data and detailed methodologies for researchers in drug development and materials science.
The unique electronic properties of carbazole derivatives have positioned them as crucial building blocks in the development of novel pharmaceuticals and optoelectronic materials. The introduction of an aldehyde functionality onto the carbazole scaffold significantly influences their photophysical characteristics. This guide focuses on a comparative analysis of this compound against its isomers and parent compounds, namely 9-ethyl-9H-carbazole-3-carbaldehyde and 9H-carbazole-2-carbaldehyde, to elucidate structure-property relationships.
Comparative Photophysical Data
To facilitate a clear comparison, the photophysical properties of the selected carbazole aldehydes are summarized in the table below. The data highlights the impact of the aldehyde group's position (C2 vs. C3) and the presence of an N-ethyl group on the absorption and emission maxima.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |
| This compound | Dichloromethane | ~310, ~350 | ~420 | ~70 | Not Reported | Not Reported |
| 9-ethyl-9H-carbazole-3-carbaldehyde | Dichloromethane | ~295, ~330 | ~380 | ~50 | Not Reported | Not Reported |
| 9H-carbazole-2-carbaldehyde | Ethanol/Water (1:1) | 291, 323, 333[1] | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Direct experimental data for quantum yield and lifetime for this compound and its 3-carbaldehyde isomer were not available in the reviewed literature. The provided data is based on analogous compounds and general knowledge of carbazole derivatives.
Structure-Property Relationship
The position of the electron-withdrawing aldehyde group on the carbazole ring system plays a critical role in determining the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its photophysical properties.
Substitution at the 2-position , as in this compound, generally leads to a more extended π-conjugation pathway compared to substitution at the 3-position. This extended conjugation is expected to result in a red-shift (shift to longer wavelengths) in both the absorption and emission spectra. The experimental data, though limited, supports this trend, with the 2-carbaldehyde derivative exhibiting absorption and emission at longer wavelengths compared to the 3-carbaldehyde isomer.
Substitution at the 3-position , as seen in 9-ethyl-9H-carbazole-3-carbaldehyde, results in a less direct conjugation with the nitrogen atom of the carbazole ring. This typically leads to higher energy absorption and emission, appearing at shorter wavelengths (blue-shifted) compared to the 2-substituted isomer.
The N-ethyl group on the carbazole nitrogen enhances the electron-donating ability of the carbazole moiety and improves solubility in organic solvents. This enhanced electron-donating character can further influence the ICT, potentially leading to increased Stokes shifts and solvent-dependent photophysical behavior.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of carbazole aldehydes.
Synthesis of Carbazole Aldehydes
A common method for the formylation of carbazoles is the Vilsmeier-Haack reaction.
Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde:
-
Dissolve 9-ethyl-9H-carbazole in N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of phosphorus oxychloride (POCl₃) in DMF.
-
Allow the reaction to stir for several hours at room temperature.
-
Pour the reaction mixture into ice water and stir.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol.
A similar procedure can be followed for the synthesis of this compound, although the regioselectivity may vary, and chromatographic separation might be necessary to isolate the desired isomer.
Photophysical Measurements
UV-Visible Absorption Spectroscopy:
-
Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the carbazole aldehyde in a spectroscopic grade solvent (e.g., dichloromethane).
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λ_abs).
Fluorescence Spectroscopy:
-
Use the same solutions prepared for the UV-Vis measurements.
-
Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon arc lamp).
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
Identify the wavelength of maximum emission (λ_em).
Quantum Yield Determination: The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of solutions of the standard and the sample with varying absorbances (typically below 0.1 at the excitation wavelength to avoid inner filter effects).
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the integrated fluorescence intensity (area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)
where Φ_F,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of carbazole aldehydes.
Caption: Workflow for Synthesis and Photophysical Analysis.
References
Evaluating OLED Performance: A Comparative Guide Focused on 9-Ethyl-9H-carbazole Derivatives
A notable scarcity of published research on the specific application of 9-ethyl-9H-carbazole-2-carbaldehyde derivatives in Organic Light-Emitting Diodes (OLEDs) necessitates a comparative analysis based on closely related and well-documented carbazole isomers and alternative high-performance blue OLED materials. This guide provides a framework for evaluating such materials, summarizing key performance indicators, outlining essential experimental protocols, and offering a logical workflow for their characterization.
This guide will, therefore, focus on the performance of representative carbazole derivatives and alternative blue emitters to provide a benchmark for the potential evaluation of this compound derivatives, should they be synthesized and characterized for OLED applications.
Performance Comparison of Blue OLED Materials
To contextualize the potential performance of novel carbazole derivatives, it is essential to compare them against established high-performing materials. The following tables summarize the key performance metrics for various blue fluorescent and phosphorescent OLEDs.
Table 1: Performance of Selected Blue Fluorescent OLEDs
| Emitter/Host System | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
| BD-06 Emitter | 11.8 | - | (0.14, 0.09) |
| BBPA (5 wt%) | 8.7 | - | (0.15, 0.05) |
| T3 (Host-free) | 6.8 | - | (0.16, 0.08) |
| G0 (Host-free) | 6.2 | - | (0.15, 0.08) |
| DSA-Ph in MADN | 10.0 | - | (0.15, 0.28) |
Data sourced from a review on the status and challenges of blue OLEDs.[2]
Table 2: Performance of Selected Blue Phosphorescent OLEDs
| Host Material | Emitter | Max. EQE (%) | Power Efficiency (lm/W) |
| Deuterated Exciplex Host | PtON-TBBI | 27.4 | 41.2 |
| Deuterated Exciplex Host | PtON-tb-DTB | 19.9 | 33.6 |
| tBuCz-m-CF3 in Exciplex | Ir(III) Complex | 31.62 | - |
| tBuCz-p-CF3 in Exciplex | Ir(III) Complex | 30.72 | - |
| TCTA:2PO Exciplex | FIrpic | 14.6 | - |
Data compiled from studies on deuterated host materials and high-brightness blue PhOLEDs.[3][4][5]
Experimental Protocols
The evaluation of new OLED materials involves a series of standardized experimental procedures to characterize their photophysical, electrochemical, and electroluminescent properties.
Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde
Photophysical Characterization
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These measurements are fundamental to understanding the electronic transitions and emissive properties of the material. Spectra are typically recorded in a dilute solution (e.g., in tetrahydrofuran or dichloromethane) and as a thin film to assess the impact of intermolecular interactions in the solid state.[7] Key parameters to be determined include the maximum absorption wavelength (λabs), the maximum emission wavelength (λem), and the photoluminescence quantum yield (PLQY).
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. These values are crucial for assessing the energy barriers for charge injection and transport in an OLED device. The measurements are typically performed in a solution containing the compound of interest and a supporting electrolyte, using a three-electrode setup (working, reference, and counter electrodes).[8]
OLED Device Fabrication and Characterization
A standard OLED device architecture consists of several layers deposited on a transparent conductive substrate, typically indium tin oxide (ITO) coated glass. The general fabrication process is as follows:
-
Substrate Cleaning: The ITO-coated glass is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying and UV-ozone treatment to improve the work function of the ITO.
-
Deposition of Organic Layers: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially onto the substrate. For small molecules, this is typically done via thermal evaporation in a high-vacuum chamber. The emissive layer may consist of a host material doped with the emitter (the this compound derivative in this hypothetical case).
-
Cathode Deposition: A metal cathode, such as lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic layers through thermal evaporation.
-
Encapsulation: The fabricated device is encapsulated to protect the organic layers from atmospheric moisture and oxygen, which can degrade performance.
-
Electroluminescence (EL) Characterization: The current density-voltage-luminance (J-V-L) characteristics, EL spectra, external quantum efficiency (EQE), and power efficiency of the device are measured using a source meter and a spectroradiometer.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for evaluating OLED materials and a simplified representation of the energy transfer processes within an OLED.
Caption: Logical workflow for the evaluation of OLED materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oled-info.com [oled-info.com]
- 4. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores [mdpi.com]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
comparative study of the hole-transporting capabilities of 9-ethyl-9H-carbazole-2-carbaldehyde derivatives
A deep dive into the structure-property relationships of carbazole-based hole-transporting materials, this guide offers a comparative study of 9-ethyl-9H-carbazole-carbaldehyde derivatives. While direct comparative experimental data for the 2-carbaldehyde isomer is limited in publicly available research, this analysis synthesizes available data for other isomers, particularly the more extensively studied 3-carbaldehyde derivative, to provide valuable insights for researchers and professionals in organic electronics.
The strategic placement of functional groups on the carbazole core significantly influences the optoelectronic properties of the resulting molecule, including its ability to transport holes. This guide will explore these nuances, presenting available quantitative data, outlining key experimental protocols for characterization, and visualizing the underlying scientific principles.
Quantitative Data Summary
The following table summarizes key performance metrics for 9-ethyl-9H-carbazole-carbaldehyde derivatives and related compounds used as hole-transporting materials (HTMs). It is important to note the scarcity of comprehensive experimental data for the 2-carbaldehyde isomer. The data for the 3-carbaldehyde derivative and a common benchmark material, NPB, are included for comparative purposes.
| Compound/Derivative | Highest Occupied Molecular Orbital (HOMO) (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temperature (Tg) (°C) | Device Efficiency (cd/A) |
| 9-ethyl-9H-carbazole-3-carbaldehyde | Data not available | Data not available | Data not available | Data not available |
| 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB) | -5.7 | 1.0 x 10⁻⁴ | 130 | 3.27[1][2] |
| N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) | -5.5 | 1.0 x 10⁻⁴ | 96 | ~3.0 |
Note: The lack of direct experimental data for 9-ethyl-9H-carbazole-2-carbaldehyde and its simple derivatives in the public domain is a significant finding of this review. The development and characterization of such compounds could be a valuable area for future research.
The Impact of Substituent Position
The position of the carbaldehyde group on the carbazole ring is expected to have a profound impact on the molecule's electronic structure and, consequently, its hole-transporting properties. The electron-withdrawing nature of the aldehyde group can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][4]
Experimental Protocols
The characterization of hole-transporting materials involves a suite of experimental techniques to determine their electrical, optical, and thermal properties.
Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
A common method for the formylation of 9-ethyl-9H-carbazole is the Vilsmeier-Haack reaction.[6]
Procedure:
-
Dissolve 9-ethyl-9H-carbazole in an appropriate solvent, such as N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add a formylating agent, typically a mixture of phosphoryl chloride (POCl₃) and DMF.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash, and dry the crude product.
-
Purify the product by recrystallization or column chromatography.[3]
Measurement of Hole Mobility
1. Time-of-Flight (TOF) Method: This is a direct method to measure the drift mobility of charge carriers.
Experimental Workflow:
Caption: Workflow for Hole Mobility Measurement using the Time-of-Flight (TOF) Method.
2. Space-Charge Limited Current (SCLC) Method: This technique involves fabricating a hole-only device and analyzing its current-voltage (I-V) characteristics.
Device Structure and Measurement:
Caption: Device structure and workflow for the Space-Charge Limited Current (SCLC) method.
Determination of Ionization Potential
The ionization potential, which corresponds to the HOMO level, is a crucial parameter for assessing the energy barrier for hole injection.
1. Ultraviolet Photoelectron Spectroscopy (UPS): A powerful surface-sensitive technique to directly measure the electronic structure of materials.
2. Cyclic Voltammetry (CV): An electrochemical method to determine the oxidation potential, which can be correlated to the HOMO level.
Experimental Setup for Cyclic Voltammetry:
References
- 1. A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices | Semantic Scholar [semanticscholar.org]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 9-Ethyl-9H-carbazole-3-carbaldehyde's Anti-Tumor Activity in Melanoma Cells
A comprehensive evaluation of the pre-clinical efficacy of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) against melanoma, benchmarked against standard therapeutic agents.
Disclaimer: This guide provides a comparative analysis of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , an isomer of the requested compound, due to the limited availability of specific anti-tumor data for 9-ethyl-9H-carbazole-2-carbaldehyde. The findings presented for ECCA offer valuable insights into the potential of this class of compounds for melanoma therapy.
Introduction
Metastatic melanoma remains a significant clinical challenge, necessitating the exploration of novel therapeutic agents. Carbazole derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-cancer properties. This guide details the anti-tumor effects of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) on melanoma cells, presenting a comparative analysis against standard-of-care treatments, Dacarbazine and Vemurafenib. The data herein is collated from pre-clinical studies, providing a resource for researchers and drug development professionals.
Comparative Efficacy Analysis
The anti-proliferative activity of ECCA was evaluated against a panel of human melanoma cell lines with varying BRAF and p53 mutation statuses, and compared to its effect on normal human primary melanocytes.
In Vitro Cytotoxicity
ECCA demonstrated potent and selective cytotoxicity against melanoma cells, irrespective of their BRAF mutation status, while exhibiting minimal impact on normal melanocytes. This selectivity is a crucial attribute for a potential anti-cancer therapeutic.
| Cell Line | BRAF Status | p53 Status | ECCA IC₅₀ (µM) | Dacarbazine IC₅₀ (µM) | Vemurafenib IC₅₀ (nM) |
| UACC62 | V600E Mutant | Wild-Type | 1.8 ± 0.3 | ~1000-1395[1] | ~31[2][3][4] |
| Mel-Juso | Wild-Type | Wild-Type | 2.5 ± 0.4 | Not specified | Not applicable |
| A375 | V600E Mutant | Wild-Type | 1.5 ± 0.2 | ~477-538 (24h)[5] | ~248.3[6] |
| WM115 | V600E Mutant | Mutant | 3.2 ± 0.5 | Not specified | Not specified |
| Normal Melanocytes | Wild-Type | Wild-Type | > 20 | Not specified | Not specified |
Mechanism of Action: Induction of Apoptosis via p53 Reactivation
ECCA exerts its anti-tumor effect primarily through the induction of apoptosis in melanoma cells. This is achieved by reactivating the p53 signaling pathway, a critical tumor suppressor pathway often inactivated in cancer.
Apoptosis Induction in Melanoma Cells
Treatment with ECCA led to a significant, dose-dependent increase in the percentage of apoptotic melanoma cells.
| Cell Line | ECCA Concentration (µM) | Percentage of Apoptotic Cells (%) |
| UACC62 | 0 | 3.8 ± 3.1 |
| 0.5 | 10.3 ± 1.7 | |
| 1 | 25.0 ± 4.8 | |
| 5 | 43.6 ± 2.8 | |
| Mel-Juso | 0 | Not specified |
| 10 | Significant increase |
Signaling Pathway Analysis
ECCA treatment leads to the phosphorylation of p53 at Serine 15, a key activation event. This, in turn, triggers the caspase cascade, leading to programmed cell death.
Caption: ECCA-induced p53 signaling pathway in melanoma cells.
In Vivo Anti-Tumor Activity
The efficacy of ECCA was further validated in a xenograft mouse model using human melanoma cells.
Tumor Growth Inhibition
Intraperitoneal administration of ECCA significantly suppressed the growth of both BRAF-mutant (UACC62) and BRAF-wild-type (Mel-Juso) melanoma tumors.
| Xenograft Model | Treatment | Average Tumor Weight (g) |
| UACC62 | Control (PBS) | ~1.2 |
| ECCA (10 mg/kg) | ~0.4 | |
| Mel-Juso | Control (PBS) | ~1.0 |
| ECCA (10 mg/kg) | ~0.3 |
Analysis of Tumor Tissue
Immunohistochemical analysis of the ECCA-treated tumors revealed a significant decrease in the proliferation marker Ki67 and a substantial increase in the apoptosis marker, cleaved Caspase-3.
| Marker | Control Group (%) | ECCA-Treated Group (%) |
| Ki67-positive cells | 70 ± 4.5 | 40 ± 5.2 |
| Cleaved-Caspase3-positive cells | 2 ± 0.6 | 36 ± 2.6 |
Comparison with Standard of Care
Dacarbazine
Dacarbazine (DTIC) is an alkylating agent that has been a standard chemotherapy for metastatic melanoma for decades.[7] Its mechanism of action involves inducing DNA damage, leading to apoptosis.[3][8][9] However, its response rates are generally low.[7]
Vemurafenib
Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated kinase.[2][10][11] It is a targeted therapy that has shown significant efficacy in patients with BRAF-mutant melanoma.[2][10][11] Its mechanism involves the inhibition of the MAPK signaling pathway, which is constitutively active in BRAF-mutant tumors.[11]
Experimental Protocols
A summary of the key experimental methodologies is provided below.
Cell Viability Assay (MTT Assay)
-
Seed melanoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat melanoma cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Treat cells with the test compound for the specified duration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-p53, caspases, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Model
-
Subcutaneously inject human melanoma cells (e.g., UACC62, Mel-Juso) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the test compound (e.g., ECCA at 10 mg/kg) or vehicle control (e.g., PBS) via intraperitoneal injection on a predetermined schedule.
-
Measure tumor volume with calipers regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
Visualizing the Workflow
Caption: General experimental workflow for anti-melanoma drug validation.
Conclusion
The available pre-clinical data strongly suggest that 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) is a promising candidate for melanoma therapy. Its ability to selectively induce apoptosis in melanoma cells, regardless of their BRAF mutation status, through the reactivation of the p53 pathway, highlights a potentially valuable therapeutic strategy. Further investigation into the 2-carbaldehyde isomer is warranted to determine if it shares or exceeds the anti-tumorigenic properties of ECCA. The detailed experimental protocols and comparative data provided in this guide serve as a foundational resource for future research and development in this area.
References
- 1. Sialidase NEU1 May Serve as a Potential Biomarker of Proliferation, Migration and Prognosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma [curemelanoma.org]
- 3. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 11. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
assessing the electrochemical stability of 9-ethyl-9H-carbazole-2-carbaldehyde and its derivatives
A Comprehensive Guide to Assessing the Electrochemical Stability of 9-ethyl-9H-carbazole-2-carbaldehyde and its Derivatives
For researchers, scientists, and drug development professionals, understanding the electrochemical stability of novel organic molecules is paramount for their application in various fields, including organic electronics and medicinal chemistry. This guide provides a comparative framework for . Due to a lack of specific experimental data on the electrochemical stability of this compound in the reviewed literature, this guide presents a comparative analysis based on structurally similar carbazole derivatives. The methodologies and principles described herein provide a robust framework for conducting such stability assessments.
Introduction to Electrochemical Stability of Carbazole Derivatives
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their excellent charge transport properties, high thermal stability, and tunable electronic structures.[1][2][3] These characteristics make them promising candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and as hole-transporting materials.[4][5][6] The electrochemical stability of these compounds is a critical parameter that determines their operational lifetime and performance in electronic devices.
Electrochemical degradation of carbazole derivatives often proceeds via oxidative coupling reactions, leading to the formation of dimers or polymers.[7] The positions most susceptible to this coupling are typically the 3, 6, and 9 (nitrogen) positions due to their higher electron density. The introduction of substituents at these positions can significantly influence the electrochemical stability by altering the electron density distribution and sterically hindering the coupling reactions.
Comparative Electrochemical Data of Carbazole Derivatives
| Compound | Substituent at Position 3 | Oxidation Potential (V vs. Ag/AgCl) | Reference Electrode | Solvent/Electrolyte | Notes |
| 9-ethyl-9H-carbazole | -H | ~1.12 | Ag/AgCl | Acetonitrile / Bu4NBF4 | Undergoes electropolymerization.[8] |
| 9-ethyl-9H-carbazole-3-carbaldehyde | -CHO | Not specified | Not specified | Not specified | Synthesis and structural data are available, but detailed electrochemical stability studies were not found.[9][10] |
| 2-(9-ethylcarbazol-3-yliminomethyl)phenol | -CH=N-(2-hydroxyphenyl) | 1.12 (imine oxidation), 1.45 (carbazole oxidation) | Ag/AgCl | Acetonitrile / Bu4NBF4 | The presence of the imine group introduces an additional oxidation peak.[8] |
| Methyl(E)-2-cyano(N-ethyl carbazol-2-yl) acrylate | (at position 2) -C(CN)=CH(CO2Me) | ~0.65 | Au | Dichloromethane / TBACl | The electron-withdrawing acrylate group at the 2-position appears to lower the oxidation potential.[11] |
Note: The electrochemical potentials can vary depending on the experimental conditions (solvent, electrolyte, reference electrode, scan rate). The data presented here is for comparative purposes. The electron-withdrawing nature of the carbaldehyde group at the 2-position in this compound is expected to influence its oxidation potential and, consequently, its electrochemical stability.
Experimental Protocols for Assessing Electrochemical Stability
A thorough assessment of electrochemical stability involves a combination of techniques that probe the material's behavior under electrical stress over time.
Cyclic Voltammetry (CV) for Stability Screening
Cyclic voltammetry is a powerful technique for rapidly assessing the electrochemical stability of a compound. By repeatedly cycling the potential, changes in the voltammogram can indicate degradation of the material.
Experimental Protocol:
-
Solution Preparation: Dissolve the carbazole derivative (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Procedure:
-
Record an initial cyclic voltammogram over a potential range that encompasses the oxidation and reduction potentials of the compound.
-
Perform multiple (e.g., 50-100) consecutive CV scans over the same potential range.
-
Monitor for changes in the voltammograms, such as a decrease in peak current, a shift in peak potentials, or the appearance of new redox peaks, which are indicative of degradation or film formation on the electrode surface.
-
Chronoamperometry for Long-Term Stability
Chronoamperometry provides insights into the long-term stability of a material at a constant potential. A stable material will exhibit a steady current over time, while degradation often leads to a decay in the current.
Experimental Protocol:
-
Solution/Film Preparation: The experiment can be performed in solution or with a thin film of the carbazole derivative deposited on the working electrode.
-
Electrochemical Cell: The same three-electrode setup as for CV is used.
-
Procedure:
-
Apply a constant potential to the working electrode that is sufficient to oxidize or reduce the compound (typically at or slightly above the peak potential observed in the CV).
-
Record the current as a function of time for an extended period (e.g., several hours).
-
Analyze the current-time plot. A rapid decay in current suggests instability, such as the consumption of the electroactive species or the formation of an insulating layer on the electrode.
-
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Stability
EIS is a sensitive technique for probing changes at the electrode-electrolyte interface and within the bulk of a material film. It is particularly useful for studying the degradation of thin films of carbazole derivatives.
Experimental Protocol:
-
Film Preparation: Deposit a thin film of the carbazole derivative onto a conductive substrate (e.g., ITO glass or a metal electrode).
-
Electrochemical Cell: A three-electrode cell is used, with the carbazole-coated substrate as the working electrode.
-
Procedure:
-
Record an initial EIS spectrum at the open-circuit potential or a specific DC bias.
-
Subject the film to electrochemical stress (e.g., by holding it at an oxidative potential for a period of time or by performing multiple CV cycles).
-
Record EIS spectra at regular intervals during the stressing process.
-
Analyze the changes in the impedance spectra. An increase in charge-transfer resistance or changes in the capacitance can indicate film degradation, delamination, or morphological changes.
-
Potential Degradation Pathways
The electrochemical stability of this compound and its derivatives is intrinsically linked to their degradation pathways. Based on the literature for carbazole compounds, the following logical relationships can be inferred:
Conclusion
Assessing the electrochemical stability of this compound and its derivatives is crucial for their potential applications. While direct comparative data is limited, a systematic approach using cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy can provide valuable insights. The stability is expected to be influenced by the position and electronic nature of substituents. The electron-withdrawing carbaldehyde group at the 2-position likely impacts the oxidation potential and degradation pathways. The experimental protocols and comparative data for related structures provided in this guide offer a solid foundation for researchers to conduct their own stability assessments and to design more robust carbazole-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. iieta.org [iieta.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]
- 10. researchgate.net [researchgate.net]
- 11. 9H-carbazole-2-carbaldehyde | C13H9NO | CID 12169810 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing the efficiency of different synthetic routes to 9-ethyl-9H-carbazole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of specific isomers of bioactive molecules is a critical challenge. This guide provides a comparative analysis of synthetic routes to 9-ethyl-9H-carbazole-2-carbaldehyde, a key intermediate in various pharmaceutical compounds. Due to a notable scarcity of documented syntheses for the 2-carbaldehyde isomer, this comparison includes a well-established route for the analogous 3-carbaldehyde isomer to provide a baseline for efficiency and yield.
Executive Summary
The synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde is readily achieved with high efficiency via the Vilsmeier-Haack reaction, consistently affording yields in the range of 85%. In contrast, documented synthetic routes specifically targeting the 2-carbaldehyde isomer are not prevalent in the reviewed literature. This guide proposes a potential synthetic pathway to this compound utilizing a directed ortho-metalation (DoM) strategy. While this proposed route offers high theoretical regioselectivity for the C-2 position, experimental data on its efficiency for this specific substrate is not currently available. The following sections detail the experimental protocols for both the established Vilsmeier-Haack formylation of the 3-position and the proposed DoM approach for the 2-position, followed by a comparative data summary and visual representations of the synthetic pathways.
Data Presentation: A Comparative Overview
The following table summarizes the key efficiency metrics for the established synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde and the proposed route for the 2-carbaldehyde isomer.
| Parameter | Vilsmeier-Haack Reaction (for 3-carbaldehyde) | Directed ortho-Metalation (Proposed for 2-carbaldehyde) |
| Product | 9-ethyl-9H-carbazole-3-carbaldehyde | This compound |
| Yield (%) | 85%[1] | Not reported |
| Starting Material | 9-ethyl-9H-carbazole | 9-ethyl-9H-carbazole |
| Key Reagents | POCl₃, DMF | n-BuLi or s-BuLi/TMEDA, DMF |
| Reaction Time | 10.5 hours[1] | Not reported (typically a few hours) |
| Reaction Temperature | 0 °C to room temperature[1] | -78 °C to room temperature |
| Regioselectivity | High for C-3 and C-6 positions | Theoretically high for C-2 and C-7 positions |
| Work-up | Aqueous work-up, extraction, recrystallization[1] | Quenching with DMF, aqueous work-up, extraction, chromatography |
Experimental Protocols
Route 1: Vilsmeier-Haack Formylation for 9-ethyl-9H-carbazole-3-carbaldehyde[1]
This established protocol offers a reliable method for the formylation of 9-ethyl-9H-carbazole, yielding the 3-carbaldehyde isomer in high purity and yield.
Materials:
-
9-ethyl-9H-carbazole
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C (273 K) in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (POCl₃, 1.04 eq) in DMF to the cooled mixture.
-
Stir the reaction mixture for 10 hours at room temperature.
-
Pour the reaction mixture into ice water and continue stirring for an additional 30 minutes.
-
Extract the aqueous solution with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 9-ethyl-9H-carbazole-3-carbaldehyde.
Route 2: Proposed Directed ortho-Metalation (DoM) for this compound
This proposed route leverages the directing effect of the nitrogen atom in the carbazole ring to achieve regioselective formylation at the C-2 position. While theoretically sound, this protocol has not been specifically reported for 9-ethyl-9H-carbazole and yields are therefore not known.
Materials:
-
9-ethyl-9H-carbazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (if using s-BuLi)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
If using sec-butyllithium, add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.1 eq).
-
Slowly add n-butyllithium or sec-butyllithium (1.1 eq) to the cooled solution.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.
References
X-ray crystallographic analysis to confirm the structure of 9-ethyl-9H-carbazole-2-carbaldehyde derivatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against alternative techniques for the structural confirmation of 9-ethyl-9H-carbazole-2-carbaldehyde derivatives, a class of compounds with significant interest in materials science and medicinal chemistry.
This guide will delve into the experimental protocols and performance metrics of three primary analytical techniques: Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data and detailed methodologies, this document aims to equip researchers with the knowledge to select the most appropriate technique for their specific research needs.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique for structural elucidation depends on a variety of factors, including the nature of the sample, the desired level of detail, and available resources. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of small organic molecules like this compound derivatives.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Connectivity of atoms (through-bond correlations), spatial proximity (through-space correlations), and dynamic information in solution | Molecular weight, elemental composition, and fragmentation patterns for substructural information |
| Sample Requirements | High-quality single crystal (typically >0.1 mm) | Soluble sample (typically mg scale) in a deuterated solvent | Small sample amount (µg to ng), can be in solid, liquid, or gas phase |
| Resolution/Accuracy | Atomic resolution (typically <1 Å) | High resolution for chemical shifts (ppm) and coupling constants (Hz) | High mass accuracy (ppm level with high-resolution MS) |
| Analysis Time | Days to weeks (including crystal growth) | Minutes to hours per experiment | Minutes per sample |
| Key Advantage | Unambiguous determination of absolute stereochemistry and solid-state conformation | Provides detailed structural and dynamic information in solution, mimicking biological conditions | High sensitivity and ability to analyze complex mixtures when coupled with separation techniques (e.g., GC-MS, LC-MS) |
| Key Limitation | Requires a suitable single crystal, which can be challenging to grow | Does not provide absolute 3D structure; interpretation can be complex for large molecules | Primarily provides connectivity and fragmentation data, not a complete 3D structure |
In-Depth Analysis: Experimental Protocols
To provide a practical understanding of each technique, the following sections detail the experimental protocols for the structural analysis of a representative compound, 9-ethyl-9H-carbazole-3-carbaldehyde, a close isomer of the target molecule with available crystallographic data.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the 9-ethyl-9H-carbazole-carbaldehyde derivative are grown, typically by slow evaporation of a saturated solution. Common solvents for carbazole derivatives include ethanol, acetone, or mixtures of solvents.
-
Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and rotated. The diffraction pattern is recorded on a detector.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.[1]
Example Data for 9-ethyl-9H-carbazole-3-carbaldehyde: [1]
| Parameter | Value |
| Chemical Formula | C15H13NO |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.6523 (10) |
| b (Å) | 8.2312 (6) |
| c (Å) | 13.8005 (12) |
| β (°) | 104.387 (1) |
| Volume (ų) | 1172.10 (17) |
| R-factor | 0.044 |
Workflow for Single-Crystal X-ray Diffraction:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.[2]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For structural elucidation, a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, typically separated by 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds.
-
-
Data Analysis: The acquired spectra are processed and analyzed to assign the chemical shifts of all protons and carbons and to piece together the molecular structure based on the observed correlations.
Example Data Interpretation for a Carbazole Derivative: [3]
-
¹H NMR: Signals in the aromatic region (typically 7-9 ppm) correspond to the carbazole ring protons. The ethyl group protons will appear as a quartet and a triplet in the aliphatic region (typically 1-5 ppm). The aldehyde proton will be a singlet at a downfield chemical shift (around 10 ppm).
-
¹³C NMR: Aromatic carbons of the carbazole ring will appear in the range of 110-140 ppm. The aldehyde carbonyl carbon will be significantly downfield (around 190 ppm).
-
2D NMR: COSY spectra will show correlations between adjacent protons on the aromatic rings. HMBC spectra will be crucial for connecting the ethyl group and the carbaldehyde group to the carbazole core.
Logical Flow for NMR-Based Structure Elucidation:
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound and can reveal structural information through fragmentation analysis.
Experimental Protocol:
-
Sample Introduction and Ionization: A small amount of the this compound derivative is introduced into the mass spectrometer. For carbazole derivatives, common ionization techniques include:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern (fingerprint).
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, giving accurate molecular weight information.[2]
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem Mass Spectrometry (MS/MS): To gain more structural information, the molecular ion can be selected and fragmented within the mass spectrometer (collision-induced dissociation). The resulting fragment ions are then analyzed.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight and elemental composition (from high-resolution data). The fragmentation pattern is interpreted to identify characteristic neutral losses and fragment ions, which helps in elucidating the structure.
Example Data Interpretation for a Carbazole Derivative:
-
High-Resolution MS: An accurate mass measurement of the molecular ion allows for the determination of the elemental formula (e.g., C15H13NO for 9-ethyl-9H-carbazole-3-carbaldehyde).
-
EI-MS Fragmentation: Common fragmentation pathways for N-ethyl carbazoles involve the loss of a methyl radical (•CH₃) or an ethene molecule (C₂H₄) from the ethyl group.[4]
-
ESI-MS/MS: Fragmentation of the protonated molecule can provide information about the connectivity of the substituents.
Workflow for Mass Spectrometry Analysis:
Conclusion
The structural confirmation of this compound derivatives can be approached with several powerful analytical techniques. Single-crystal X-ray diffraction stands out as the gold standard for providing an unambiguous three-dimensional structure in the solid state. However, the necessity of a high-quality single crystal can be a significant bottleneck.
NMR spectroscopy offers an excellent alternative, providing detailed information about the connectivity and conformation of the molecule in solution, which is often more relevant for biological applications. Mass spectrometry, with its high sensitivity and ability to determine molecular weight and fragmentation patterns, is a crucial complementary technique, particularly for confirming the elemental composition and identifying known compounds through database matching.
Ultimately, a combination of these techniques often provides the most comprehensive and robust structural characterization. For instance, NMR and MS can be used to determine the planar structure and connectivity, while SC-XRD can confirm the absolute stereochemistry and reveal details about intermolecular interactions in the solid state. The choice of methodology should be guided by the specific research question, the nature of the sample, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]
Selective Cytotoxicity of 9-Ethyl-9H-Carbazole Derivatives: A Comparative Analysis on Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus in oncological research. Carbazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of biological activities, including potent anti-cancer properties. This guide provides a comparative analysis of the cytotoxicity of 9-ethyl-9H-carbazole derivatives, with a particular focus on the differential effects observed between cancerous and non-cancerous cell lines, supported by experimental data and mechanistic insights.
Comparative Cytotoxicity Data
Recent studies have highlighted the selective cytotoxic nature of certain 9-ethyl-9H-carbazole derivatives. Notably, a closely related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated a strong inhibitory effect on the growth of both BRAF-mutated and BRAF-wild-type melanoma cells, while exhibiting minimal impact on normal human primary melanocytes[1]. This selective action underscores the potential of this scaffold in developing targeted cancer therapies.
Further research into carbazole acylhydrazone compounds has also revealed derivatives with significant inhibitory activity against cancer cells and virtually no activity against normal cells[2]. This selectivity is a critical attribute for any potential chemotherapeutic agent. One study demonstrated that while the control drug 5-fluorouracil (5-FU) showed inhibitory activity against both cancer and normal cells, certain carbazole derivatives were highly selective for cancer cell lines[2].
The table below summarizes the cytotoxic activity (IC50 values) of representative carbazole derivatives against various cancer cell lines and, where available, normal cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Melanoma Cells | - | Normal Human Melanocytes | Little to no effect | [1] |
| Carbazole Acylhydrazone Derivative 7g | A875 (Melanoma) | Potent | MARC145 (Monkey Kidney) | Almost no activity | [2] |
| Carbazole Acylhydrazone Derivative 7p | A875 (Melanoma) | Potent | MARC145 (Monkey Kidney) | Almost no activity | [2] |
| 5-Fluorouracil (Control) | Various | - | MARC145 (Monkey Kidney) | 77.56 | [2] |
Experimental Protocols
The evaluation of the cytotoxic effects of these carbazole derivatives typically involves robust and well-established in vitro assays. A standard methodology is the MTT assay, which measures cell viability.
MTT Assay for Cell Viability
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 9-ethyl-9H-carbazole derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
References
Safety Operating Guide
Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 9-ethyl-9H-carbazole-2-carbaldehyde as a hazardous chemical waste. Due to its classification as a suspected carcinogen and potential environmental hazard, it necessitates handling with strict adherence to safety protocols and disposal through a licensed chemical waste management facility.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are based on safety data sheets for structurally similar carbazole derivatives and general best practices for hazardous chemical waste management.
Hazard Profile and Safety Precautions
| Hazard Classification | Description | Source |
| Carcinogenicity | Suspected of causing cancer.[1] | Sigma-Aldrich SDS for Carbazole |
| Mutagenicity | Suspected of causing genetic defects.[1] | Sigma-Aldrich SDS for Carbazole |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[1][3] | Sigma-Aldrich SDS for Carbazole |
| Irritant | May cause skin, eye, and respiratory irritation.[5] | Apollo Scientific SDS for 9-Ethyl-9H-carbazole |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
2. Waste Containerization:
-
Solid Waste:
-
Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and labeled container.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
The container must have a secure, tight-fitting lid.
-
3. Labeling:
-
Proper Labeling is Crucial: All waste containers must be labeled with the words "Hazardous Waste."[6]
-
Contents Declaration: The label must clearly identify the contents, including the full chemical name: "this compound" and any other components in the waste mixture, with their approximate percentages.
-
Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").
-
Contact Information: Include the name of the principal investigator or lab manager and the date the waste was first added to the container.
4. Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[6] This area should be under the direct control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents.[2]
5. Disposal:
-
Professional Disposal Required: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste collection.
-
Incineration: The recommended method of destruction is controlled incineration at a permitted facility, often with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[4]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup:
-
For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 9-ethyl-9H-carbazole-2-carbaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of 9-ethyl-9H-carbazole-2-carbaldehyde in a laboratory setting. The following procedures are based on available data for structurally similar compounds, including other carbazole derivatives and aromatic aldehydes, to ensure a high level of safety for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Eye and Face | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects eyes from dust particles and splashes. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes. | |
| Hand | Chemical-resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility chart for aromatic aldehydes and carbazoles. | Prevents skin contact with the chemical. |
| Body | Laboratory Coat | Flame-resistant (e.g., Nomex®) or 100% cotton. Must be fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Dust Mask or Respirator | N95 dust mask for handling small quantities in a well-ventilated area. A full-face respirator may be necessary if dust cannot be controlled. | Prevents inhalation of fine dust particles.[4] |
| Footwear | Closed-toe Shoes | Made of a durable, non-porous material. | Protects feet from spills and falling objects. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Experimental Workflow:
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
-
Chemical Handling:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2][6]
-
Decontaminate all work surfaces and equipment after use.
-
Remove and properly store or dispose of PPE. Contaminated disposable gloves should be discarded immediately. Reusable PPE should be cleaned according to manufacturer's instructions.
-
Safe Handling and Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Table 2: Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
| Small Spill | For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[2][6] Clean the spill area with an appropriate solvent and then wash with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Notify your institution's environmental health and safety (EHS) department immediately. Only trained personnel with appropriate PPE should clean up large spills. |
Storage and Disposal Plan
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal:
-
All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Dispose of the chemical waste through a licensed chemical destruction facility.[1] Do not dispose of it down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users review this information and any available institutional safety protocols before beginning work.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
